9-(Aminomethyl)minocycline
Description
BenchChem offers high-quality 9-(Aminomethyl)minocycline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(Aminomethyl)minocycline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C24H30N4O7 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-9-(aminomethyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C24H30N4O7/c1-27(2)13-7-10(8-25)18(29)15-11(13)5-9-6-12-17(28(3)4)20(31)16(23(26)34)22(33)24(12,35)21(32)14(9)19(15)30/h7,9,12,17,29-30,33,35H,5-6,8,25H2,1-4H3,(H2,26,34)/t9-,12-,17-,24-/m0/s1 |
InChI Key |
YWZHIILVPBEDNQ-DMZCIERTSA-N |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN)N(C)C |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Aminomethylcycline Paradigm: Structural Evolution and Therapeutic Mechanics
Executive Summary: The Third-Generation Evolution
The tetracycline class has evolved through three distinct generations to combat rising resistance mechanisms. The Aminomethylcyclines represent the newest evolution, distinct from the glycylcyclines (tigecycline) due to a specific modification at the C9 position of the minocycline core.
This guide analyzes the sole approved member, Omadacycline (OMC) . Unlike its predecessor tigecycline, which is limited to IV administration due to poor oral bioavailability, the aminomethylcycline subclass utilizes a C9-aminomethyl moiety.[1] This structural decision restores oral bioavailability while maintaining the steric bulk necessary to bypass ribosomal protection proteins (tet(M)) and efflux pumps (tet(K)).
Structural Pharmacology & SAR
The potency of aminomethylcyclines is dictated by modifications to the D-ring of the tetracycline scaffold.[2]
The C7 and C9 Modifications[2][3][4][5]
-
C7-Dimethylamino Substitution: This modification, inherited from minocycline, provides steric hindrance that reduces the affinity of the drug for the Tet(K) efflux pump transporters found in Staphylococci.
-
C9-Aminomethyl Substitution: This is the defining characteristic of the subclass. The addition of a bulky 2,2-dimethylpropylaminomethyl group at the C9 position creates a steric clash with Ribosomal Protection Proteins (RPPs) like Tet(M) and Tet(O).
Key Differentiator: In glycylcyclines (tigecycline), the C9 substituent is a glycylamido group. In aminomethylcyclines (omadacycline), it is an alkyl-aminomethyl group. This subtle change reduces the polar surface area, significantly improving oral absorption (~34.5% bioavailability) compared to tigecycline (<1%).
Visualization: Structural Logic & Resistance Evasion
The following diagram illustrates the causal link between structural modifications and resistance evasion.
Figure 1: Structure-Activity Relationship (SAR) flow detailing how C7 and C9 modifications translate to therapeutic outcomes.
Mechanism of Action (MoA)
Omadacycline functions as a protein synthesis inhibitor.[3][4][5][6]
-
Entry: The molecule traverses the outer membrane of Gram-negative bacteria via porins (OmpF/OmpC) or diffuses through the cytoplasmic membrane of Gram-positive bacteria.
-
Binding: It binds reversibly to the 30S ribosomal subunit (specifically the 16S rRNA) near the A-site.
-
Inhibition: This binding sterically blocks the association of aminoacyl-tRNA with the ribosome, halting peptide chain elongation.
The "Bypass" Mechanism: In resistant strains, Tet(M) proteins usually dislodge tetracyclines from the ribosome via GTP-dependent mimicry of elongation factors. Omadacycline's C9 side chain anchors the drug more securely or sterically prevents Tet(M) from engaging, allowing protein synthesis inhibition to continue despite the presence of RPPs.
Spectrum of Activity & Quantitative Data
Omadacycline exhibits a "Gram-positive weighted" broad spectrum. It is highly potent against skin and respiratory pathogens but has variable activity against Enterobacterales and is inactive against Pseudomonas aeruginosa.
Table 1: Comparative MIC90 Values (mg/L)
Data synthesized from surveillance studies (SENTRY) and FDA documentation.
| Organism | Phenotype | Omadacycline | Doxycycline | Linezolid |
| S. aureus | Methicillin-Susceptible (MSSA) | 0.25 | 0.25 | 2.0 |
| S. aureus | Methicillin-Resistant (MRSA) | 0.5 | >16 (Resistant) | 2.0 |
| S. pneumoniae | Penicillin-Resistant (PRSP) | 0.12 | 8.0 | 2.0 |
| E. faecalis | Vancomycin-Resistant (VRE) | 0.25 | 16 | 2.0 |
| H. influenzae | Beta-lactamase positive | 2.0 | 2.0 | N/A |
| E. coli | ESBL-producing | 4.0 | >16 | N/A |
| K. pneumoniae | Carbapenem-resistant | 8.0 - 16.0 | >16 | N/A |
Key Insight: Note the MIC90 for MRSA (0.5 mg/L). Omadacycline retains potency where Doxycycline fails due to tet(K) or tet(M) prevalence.
Pharmacokinetics (PK) & Tissue Distribution
For drug developers, the Volume of Distribution (Vd) is the critical parameter for this subclass.
-
Vd: ~190 L (High).[7][8][9] This indicates extensive tissue binding.
-
ELF/Plasma Ratio: 1.4 – 1.7.
-
Alveolar Macrophage Concentration: Omadacycline concentrates intracellularly in macrophages (AUC ratio of cells/plasma > 20), making it highly effective for intracellular pathogens like Legionella and Chlamydia.
Experimental Protocols
As a self-validating system, these protocols ensure reproducibility in susceptibility testing and mechanism verification.
Protocol A: Broth Microdilution (MIC Determination)
Standard: CLSI M07 / M100
Reagents:
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[10]
-
Critical Step: For S. pneumoniae, supplement with 2-5% Lysed Horse Blood (LHB).
-
-
Inoculum:
CFU/mL.
Workflow:
-
Stock Prep: Dissolve Omadacycline tosylate in sterile water. Do not use DMSO if possible, as it may affect stability; water is sufficient for this salt form. Prepare fresh; aminomethylcyclines are sensitive to oxidation.
-
Dilution: Create a doubling dilution series (e.g., 0.004 to 8 mg/L) in 96-well plates.
-
Inoculation: Add 50 µL of standardized organism suspension to 50 µL of drug solution.
-
Incubation:
-
Aerobes: 35°C ± 2°C for 16-20 hours.
-
S. pneumoniae: 20-24 hours.
-
-
Readout: Determine the lowest concentration with no visible growth.
-
Validation: Quality Control (QC) strain S. aureus ATCC 29213 must fall between 0.12 – 1.0 mg/L.
-
Protocol B: Intracellular Accumulation Assay (PMNs/Macrophages)
This assay validates the high Vd and intracellular penetration claims.
Workflow Visualization:
Figure 2: Workflow for determining intracellular accumulation ratios (IC/EC).
Methodology Details:
-
Cell Seeding: Use THP-1 monocytes or fresh human PMNs in RPMI-1640 + 10% FBS.
-
Drug Exposure: Incubate cells with extracellular concentration (
) of 10 mg/L Omadacycline. -
Separation (Critical): To remove extracellular drug without causing efflux, centrifuge cells through a layer of silicone oil (density ~1.03 g/mL) at 14,000 x g for 30 seconds. The cell pellet passes through; the media stays above.
-
Lysis: Resuspend pellet in 50% Methanol/Water. Vortex and freeze at -80°C to lyse.
-
Calculation:
Note: Assume cell volume of ~0.2-0.4 pL per cell for PMNs.
References
-
Honeyman, L., et al. (2015).[2] "Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline." Antimicrobial Agents and Chemotherapy. [Link]
-
Draper, M. P., et al. (2014).[3] "Mechanism of action of the novel aminomethylcycline antibiotic omadacycline." Antimicrobial Agents and Chemotherapy. [Link][1]
-
Rodvold, K. A., & Pai, M. P. (2019).[9] "Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline." Clinical Infectious Diseases. [Link][9]
-
Pfaller, M. A., et al. (2019).[7] "Surveillance of Omadacycline Activity against Clinical Isolates... (SENTRY 2017)." Open Forum Infectious Diseases. [Link]
-
FDA Label. (2018). "NUZYRA (omadacycline) prescribing information." [Link]
Sources
- 1. Omadacycline: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multilaboratory Comparison of Omadacycline MIC Test Strip to Broth Microdilution MIC against Gram-Negative, Gram-Positive, and Fastidious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Omadacycline Binding Kinetics & 30S Ribosomal Interaction
Executive Summary
Omadacycline (Nuzyra) represents a subclass of tetracyclines known as aminomethylcyclines.[1][2][3][4][5] Unlike earlier generations (doxycycline, minocycline) that are compromised by efflux pumps (tet(K), tet(B)) and ribosomal protection proteins (tet(M), tet(O)), omadacycline retains high-affinity binding to the 30S ribosomal subunit in the presence of these resistance determinants.
This guide details the molecular mechanics of this interaction, providing researchers with the structural rationale for omadacycline’s potency and validated protocols for assessing binding affinity in vitro.
Structural Basis of Interaction
The primary mechanism of action for omadacycline is the inhibition of bacterial protein synthesis.[6] It functions by binding to the 30S ribosomal subunit , specifically blocking the A-site (aminoacyl-tRNA binding site).[3][6] This blockade prevents the association of aminoacyl-tRNA with the mRNA-ribosome complex, thereby arresting peptide chain elongation.[6]
The C9-Aminomethyl Modification
The defining feature of omadacycline is the modification at the C9 position of the D-ring.
-
Tetracycline (TET): Binds to the primary site (Helix 34 of 16S rRNA) but is easily dislodged by Ribosomal Protection Proteins (RPPs) like Tet(M).
-
Omadacycline (OMC): Features a C9-aminomethyl group.[2][3] While it occupies the same primary cleft as TET, this modification creates unique steric and electrostatic interactions with the 16S rRNA.
-
Key Interaction Residues:
-
Helix 34 (h34): Cytosine 1054 (C1054) – The critical stacking interaction.
-
Helix 31 (h31): U965 – Proximity interaction mediated by Mg²⁺ coordination.[3]
-
Phosphate Backbone: Direct coordination with the sugar-phosphate backbone of 16S rRNA.
-
Mechanism of Action Flow
The following diagram illustrates the pathway from cellular entry to translational arrest, highlighting the evasion of resistance mechanisms.
Figure 1: Mechanistic pathway of Omadacycline demonstrating evasion of efflux (via C7 modification) and resistance to Tet(M) displacement (via C9 modification).[3][7]
Comparative Binding Kinetics
Understanding the relative affinity of omadacycline compared to its predecessors is vital for interpreting potency data. While Tigecycline (TGC) generally exhibits the highest raw affinity in wild-type ribosomes due to its bulky t-butylglycylamido group, Omadacycline balances affinity with steric compactness to evade resistance.
Binding Affinity & Inhibition Data
The following table synthesizes binding behavior across different tetracycline generations.
| Compound | Primary Target | Key 16S rRNA Interaction | Relative Binding Affinity ( | Activity vs. Tet(M) Strains |
| Tetracycline (TET) | 30S (h34) | C1054 (Weak stacking) | Reference (Low) | Ineffective (Displaced) |
| Tigecycline (TGC) | 30S (h34) | C1054 (Strong stacking) | High (~10-20x > TET) | Effective (Steric bulk prevents displacement) |
| Omadacycline (OMC) | 30S (h34) | C1054 (Unique geometry) | High (~Similar to TGC) | Effective (C9-mod stabilizes complex) |
Note on
Experimental Methodologies
To rigorously validate omadacycline binding, we employ two primary protocols: Chemical Probing (DMS Footprinting) for structural mapping and Cell-Free Translation Inhibition for functional affinity.
Protocol A: Chemical Probing (DMS Footprinting)
Objective: To map the specific nucleotide interactions on the 16S rRNA.
Reagents:
-
70S Ribosomes (isolated from E. coli CAN/20-E12 or similar).[3]
-
Dimethyl sulfate (DMS).[3]
-
Buffer TAKA7: 50 mM Tris-HCl (pH 7.5), 70 mM NH₄Cl, 30 mM KCl, 7 mM MgCl₂.[3]
-
Primer extension reagents (Reverse Transcriptase, ³²P-labeled primers).[3]
Workflow:
-
Activation: Incubate 25–30 pmol of 70S ribosomes in TAKA7 buffer at 37°C for 20 min to activate ribosomes.
-
Binding Equilibrium: Add Omadacycline (0.3 µM to 300 µM titration) and incubate at 25°C for 10 min.
-
Control: Run parallel samples with Tetracycline (positive control) and no antibiotic (negative control).
-
-
Modification: Add DMS (1:10 dilution in EtOH) to the reaction. Incubate at 25°C for 6 min.
-
Why: DMS methylates accessible N1 of Adenine and N3 of Cytosine. Ligand binding protects these sites.
-
-
Quenching: Stop reaction with β-mercaptoethanol and precipitate RNA.
-
Readout: Perform primer extension.
-
Expected Result: Omadacycline will cause a signal enhancement at C1054 (characteristic of A-site binding) and protection at A892 (if secondary binding occurs, though less prominent than TET).
-
Protocol B: Cell-Free Translation Inhibition Assay
Objective: To determine the functional
Reagents:
-
E. coli S30 Extract (containing ribosomes, tRNAs, factors).
-
Template: Poly(U) mRNA.
-
Substrate: [³H]-Phenylalanine or [¹⁴C]-Phenylalanine.
-
Energy regeneration system (ATP, GTP, Phosphoenolpyruvate).
Step-by-Step Workflow:
Figure 2: Workflow for Poly(U)-dependent Poly(Phe) synthesis assay to determine IC50.
Data Analysis:
-
Plot CPM (Counts Per Minute) vs. Log[Omadacycline].
-
Fit data to a sigmoidal dose-response equation (variable slope).
-
Validation Criteria:
-
Max signal (No Drug) must be >10x background.
-
Tetracycline control
should fall within historical range (e.g., 0.5 - 2.0 µM for sensitive strains).[3]
-
Overcoming Resistance: The Tet(M) Factor
A critical aspect of omadacycline's design is its efficacy against Ribosomal Protection Proteins (RPPs).
-
Mechanism of RPPs: Tet(M) and Tet(O) are GTPases that bind to the ribosome and induce a conformational change that releases tetracycline from the A-site.[6]
-
Omadacycline's Evasion: Structural studies suggest that the C9-aminomethyl group of omadacycline interacts with the 16S rRNA in a manner that creates a "high-occupancy" state. Even if Tet(M) binds, it cannot effectively lower the affinity of omadacycline enough to clear the A-site, allowing protein synthesis inhibition to persist.
-
Clinical Relevance: This binding stability is why omadacycline is indicated for ABSSSI and CABP caused by resistant pathogens like MRSA and S. pneumoniae (which often carry tet(M)).
References
-
Heidrich, C., et al. (2016). "The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome." Antibiotics, 5(4),[6] 32.
-
Draper, M. P., et al. (2014). "Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline."[8] Antimicrobial Agents and Chemotherapy, 58(3), 1279–1283.
-
Jenner, L., et al. (2013). "Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis." Proceedings of the National Academy of Sciences, 110(10), 3812-3816.
-
Paratek Pharmaceuticals. "Omadacycline (Nuzyra) Prescribing Information."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Omadacycline Pharmacokinetics: Characteristics, Contributing Factors, and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Omadacycline Spectrum of Activity Against Gram-Positive Bacteria
[1]
Executive Summary: The Aminomethylcycline Advantage
Omadacycline (OMC) represents the first commercialized aminomethylcycline, a subclass of tetracyclines engineered specifically to circumvent the two primary mechanisms of resistance that render older tetracyclines (doxycycline, minocycline) ineffective: ribosomal protection and active efflux.[1]
For the drug development scientist, Omadacycline offers a strategic "clean slate" profile. It retains the broad-spectrum utility of the tetracycline scaffold while demonstrating equipotent activity against multidrug-resistant (MDR) Gram-positive pathogens, including MRSA, VRE, and PRSP. This guide dissects the mechanistic basis of this activity, provides validated susceptibility testing protocols, and summarizes critical in vitro performance data.[2]
Structural Biology & Mechanism of Action
The C9 Modification
The defining feature of Omadacycline is the modification at the C9 position of the tetracycline D-ring.[3] Unlike tigecycline (a glycylcycline) which carries a bulky substituent at C9, Omadacycline possesses an aminomethyl group .
-
Ribosomal Binding: Omadacycline binds to the 30S ribosomal subunit (specifically the A-site), sterically hindering the binding of aminoacyl-tRNA.
-
Evasion of tet(M): The C9-aminomethyl group creates steric and electrostatic interactions that allow the molecule to anchor tightly to the ribosome even in the presence of Ribosomal Protection Proteins (RPPs) like Tet(M) and Tet(O).
-
Evasion of tet(K): The modification alters the molecule's profile such that it is not recognized as a substrate by the major MFS (Major Facilitator Superfamily) efflux pumps, specifically Tet(K) and Tet(L), which are prevalent in Staphylococci.
Mechanistic Pathway Diagram
The following diagram illustrates how Omadacycline bypasses standard resistance checkpoints compared to legacy tetracyclines.
Figure 1: Mechanistic differentiation of Omadacycline vs. Doxycycline in the presence of common resistance determinants.
Spectrum of Activity: Gram-Positive Profile
Omadacycline exhibits potent in vitro activity against a broad range of Gram-positive aerobes and anaerobes.[4][5][6][7] The data below consolidates MIC90 values from global surveillance studies (SENTRY).
Comparative MIC Summary (µg/mL)
| Pathogen | Phenotype | Omadacycline MIC90 | Doxycycline MIC90 | Linezolid MIC90 |
| S. aureus | MRSA | 0.12 - 0.25 | >16 (Resistant) | 2 |
| MSSA | 0.12 - 0.25 | 0.12 | 2 | |
| tet(K) pos | 0.12 | >64 | 2 | |
| tet(M) pos | 0.25 | >64 | 2 | |
| S. pneumoniae | PRSP | 0.06 - 0.12 | 8 | 1 |
| MDR | 0.06 - 0.12 | >16 | 1 | |
| Enterococcus | VRE (E. faecalis) | 0.25 | >16 | 2 |
| VRE (E. faecium) | 0.12 - 0.25 | >16 | 2 | |
| S. pyogenes | Erythromycin-R | 0.12 | 0.5 | 1 |
Key Insight: Omadacycline consistently maintains an MIC90 ≤ 0.25 µg/mL against MRSA and VRE strains that are fully resistant to doxycycline. This indicates a lack of cross-resistance with older tetracyclines.
Experimental Methodologies
To generate reproducible data for regulatory submissions or internal validation, strict adherence to CLSI standards is required. Omadacycline, unlike Tigecycline, does not require fresh media preparation to prevent rapid oxidation, but standard precautions apply.
Protocol: Broth Microdilution (BMD)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of Omadacycline against Gram-positive isolates.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8]
-
Omadacycline powder (store at -20°C, protect from light).
-
Lyophilized QC strains (S. aureus ATCC 29213, E. faecalis ATCC 29212).
Workflow:
-
Stock Preparation: Dissolve Omadacycline in sterile water to a stock concentration (e.g., 1024 µg/mL). Note: Do not use DMSO if possible, as it may affect certain plasticware; water is sufficient for Omadacycline.
-
Dilution: Prepare serial two-fold dilutions in CAMHB. Final test range: 0.004 to 8 µg/mL.
-
Inoculum: Prepare a 0.5 McFarland suspension from fresh overnight culture. Dilute 1:100 in CAMHB to achieve a final well concentration of ~5 x 10^5 CFU/mL.
-
Incubation: 35 ± 2°C in ambient air for 16-20 hours.
-
Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.
Validation Criteria (QC Ranges):
-
S. aureus ATCC 29213: 0.12 - 1.0 µg/mL
-
E. faecalis ATCC 29212: 0.12 - 0.5 µg/mL
-
S. pneumoniae ATCC 49619: 0.03 - 0.12 µg/mL (using CAMHB + LHB)
Protocol: Time-Kill Kinetics
Objective: Determine if Omadacycline acts as a bacteriostatic or bactericidal agent against a specific strain.[9]
Workflow:
-
Setup: Inoculate 10 mL CAMHB with ~1 x 10^6 CFU/mL of the test isolate.
-
Dosing: Add Omadacycline at concentrations of 1x, 2x, 4x, and 8x MIC. Include a growth control (no drug).
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in saline and plate on non-selective agar (e.g., Tryptic Soy Agar with 5% Sheep Blood). Incubate overnight.
-
Analysis: Plot Log10 CFU/mL vs. Time.
-
Bactericidal: ≥3 log10 reduction (99.9% kill) from the initial inoculum at 24h.[9]
-
Bacteriostatic: <3 log10 reduction.
-
Note: Omadacycline typically exhibits bacteriostatic activity against Staphylococci and Enterococci (similar to Linezolid) but may show bactericidal activity against S. pneumoniae.
Susceptibility Testing Logic Flow
The following diagram outlines the decision matrix for validating Omadacycline susceptibility results.
Figure 2: Quality Control decision tree for Omadacycline susceptibility testing.
Clinical Relevance & PK/PD Translation
While in vitro MICs are foundational, the clinical efficacy of Omadacycline is predicted by the AUC/MIC ratio (Area Under the Curve to MIC).[10]
-
Target: For Gram-positive infections, free-drug AUC/MIC targets associated with 1-log kill are typically used.
-
Tissue Penetration: Omadacycline has a high Volume of Distribution (Vd ~190 L), ensuring high concentrations in Epithelial Lining Fluid (ELF) and skin structures, correlating well with its indications for ABSSSI (Acute Bacterial Skin and Skin Structure Infections) and CABP (Community-Acquired Bacterial Pneumonia).
-
Intracellular Activity: Omadacycline accumulates intracellularly, providing activity against intracellular pathogens like L. pneumophila and M. abscessus (off-label context), which is a distinct advantage over beta-lactams.
References
-
Karlowsky, J. A., et al. (2019). "Microbiology and Preclinical Review of Omadacycline." Clinical Infectious Diseases. [Link]
-
Pfaller, M. A., et al. (2019). "Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan." Antimicrobial Agents and Chemotherapy. [Link]
-
Honeyman, L., et al. (2015). "Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline." Antimicrobial Agents and Chemotherapy. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI. [Link][11]
-
Stapert, L., et al. (2018). "In Vitro Activities of Omadacycline and Comparators against Anaerobic Bacteria." Antimicrobial Agents and Chemotherapy. [Link]
Sources
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- 2. Omadacycline Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Omadacycline: development of a novel aminomethylcycline antibiotic for treating drug-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Multilaboratory Comparison of Omadacycline MIC Test Strip to Broth Microdilution MIC against Gram-Negative, Gram-Positive, and Fastidious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ihma.com [ihma.com]
- 10. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
The C9 Position: A Structural Keystone in Overcoming Tetracycline Resistance—A Comparative Analysis of 9-(Aminomethyl)minocycline and Glycylcyclines
An In-depth Technical Guide
Executive Summary
The rise of antibiotic resistance necessitates the evolution of established antimicrobial classes. The tetracyclines, once pillars of antibacterial therapy, have been revitalized through strategic chemical modifications, primarily centered on the C9 position of the tetracycline's D-ring. This guide provides a detailed structural and mechanistic comparison between two pivotal classes of C9-substituted minocycline derivatives: the glycylcyclines, exemplified by tigecycline, and the aminomethylcyclines, for which 9-(aminomethyl)minocycline is the foundational intermediate. We will explore how the distinct C9 moieties—a glycylamido group versus an aminomethyl group—fundamentally alter the interaction with the bacterial ribosome, providing a potent mechanism to circumvent long-standing resistance pathways and restore broad-spectrum activity.
Foundational Chemistry: The Tetracycline Scaffold and the C9 Revolution
The tetracycline scaffold is a four-ringed polyketide structure that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] Second-generation tetracyclines, such as minocycline, offered improved pharmacokinetic properties and a slightly broader spectrum. However, their utility has been compromised by two primary resistance mechanisms: active drug efflux by membrane-bound pumps (e.g., TetA, TetB) and ribosomal protection conferred by proteins (RPPs) like TetM and TetO that dislodge the drug from its target.[3]
Decades of research identified the D-ring of the tetracycline core as a prime location for semi-synthetic modification to counter these resistance mechanisms.[4][5] Specifically, the C9 position proved to be exceptionally amenable to the addition of large substituents without compromising the core pharmacophore responsible for ribosomal binding. This led to the development of third-generation tetracyclines, fundamentally distinguished by the nature of their C9 side chains.
Defining the Structures
The core structural difference between the two classes lies in the specific chemical group attached at the C9 position of the parent minocycline molecule.
-
Glycylcyclines : This class is characterized by the attachment of an N-substituted glycylamido moiety. The first and most prominent member is tigecycline , which is a 9-(t-butyl-glycylamido) derivative of minocycline.[1][2][6] This large side chain is a defining feature of the class.
-
Aminomethylcyclines : This group is defined by an aminomethyl linkage at C9. While 9-(aminomethyl)minocycline is the parent compound of this series, it serves primarily as a key synthetic intermediate for creating a diverse range of derivatives.[7][8] Further substitutions on the terminal amine have led to clinically approved drugs like omadacycline.
Figure 1. Comparative chemical structures of the parent compound Minocycline, the glycylcycline Tigecycline, and the foundational aminomethylcycline, 9-(Aminomethyl)minocycline, highlighting the key structural modifications at the C9 position.
Mechanism of Action and Evasion of Resistance
While all tetracyclines share a primary mechanism of inhibiting protein synthesis, the C9 modifications introduce new interactions that enhance binding affinity and, crucially, create a structural bulwark against resistance mechanisms.
Enhanced Ribosomal Binding and Steric Hindrance
The key to the enhanced potency of these third-generation agents is their ability to bind to the ribosome with significantly higher affinity than their predecessors.[6] This is achieved through an additional anchoring point provided by the C9 substituent.
-
Glycylcycline (Tigecycline) Interaction : X-ray crystallography studies have revealed that the glycylamido side chain of tigecycline extends into the A-site of the 30S subunit. The glycyl nitrogen atom of its side chain establishes a stacking interaction with the π-orbital of the nucleobase C1054 in the 16S rRNA.[9] This interaction, which is absent with older tetracyclines, dramatically increases the binding affinity and potency of protein synthesis inhibition.[6][9]
-
Overcoming Resistance : The large C9 substituents provide a powerful defense against both major resistance mechanisms.
-
Efflux Pump Evasion : The bulky side chains of both glycylcyclines and aminomethylcyclines render them poor substrates for the major tetracycline-specific efflux pumps.[3][6][7] The pumps fail to recognize these modified molecules effectively, allowing the antibiotic to accumulate within the bacterial cell.
-
Ribosomal Protection Invalidation : This is the most critical advantage conferred by the C9 modification. Ribosomal protection proteins (RPPs) like TetM function by binding to the ribosome and conformationally displacing traditional tetracyclines.[10] The bulky C9 moiety of tigecycline and related compounds creates a steric clash with the incoming RPP.[9] The side chain acts as a physical wedge that prevents the RPP from fully engaging with the ribosome and dislodging the drug, thereby negating the resistance mechanism.[9][10]
-
Caption: C9 modifications enable evasion of both efflux pumps and ribosomal protection.
Synthetic Strategy and Structure-Activity Relationship (SAR)
The development of these advanced tetracyclines relies on semi-synthesis, starting from a fermentation-derived product like minocycline.[4] The chemical lability of the tetracycline core makes total synthesis challenging, though it has been achieved.[11]
Key Synthetic Pathways
The synthesis of both classes hinges on the successful functionalization of the C9 position.
-
For Glycylcyclines (e.g., Tigecycline) : A common route involves the nitration of minocycline at the C9 position, followed by reduction to form 9-aminominocycline. This key intermediate is then acylated with an activated N-protected glycine derivative (like t-butylglycine) to yield the final product.
-
For Aminomethylcyclines : The synthesis can proceed through different intermediates. One established method involves the creation of a 9-formylminocycline intermediate. This aldehyde can then undergo reductive amination with a variety of amines to generate a diverse library of 9-aminomethyl-substituted derivatives, allowing for extensive exploration of the structure-activity relationship.[7]
Comparative Structure-Activity Relationship (SAR)
The SAR for third-generation tetracyclines is well-defined and centers on the properties of the C9 substituent.
| Feature | Classic Tetracyclines (e.g., Minocycline) | Glycylcyclines (e.g., Tigecycline) | 9-(Aminomethyl)minocycline Derivatives (e.g., Omadacycline) |
| C9 Substitution | Hydrogen | N-(tert-butyl)glycylamido | Substituted Aminomethyl |
| Primary Ribosomal Interaction | Core scaffold binding | Core scaffold + C9 stacking with C1054 | Core scaffold + enhanced C9 interactions |
| Evasion of Efflux Pumps | Poor | Excellent | Excellent |
| Evasion of Ribosomal Protection | Poor | Excellent (Steric Hindrance) | Excellent (Steric Hindrance) |
| Key Synthetic Intermediate | N/A (Parent Molecule) | 9-Aminominocycline | 9-Aminomethylminocycline or 9-Formylminocycline |
| Spectrum of Activity | Broad, but compromised by resistance | Expanded broad-spectrum, including many MDR strains | Expanded broad-spectrum, including many MDR strains |
The data clearly indicates that while the specific linker and terminal group at C9 differ between glycylcyclines and aminomethylcyclines, the overarching principle is the same: the introduction of a sterically demanding substituent at this position is the key to overcoming modern tetracycline resistance mechanisms.[5][8]
Conclusion and Field Perspective
The structural divergence between 9-(aminomethyl)minocycline derivatives and glycylcyclines represents two successful, parallel strategies stemming from a single, foundational insight: the C9 position is the key to revitalizing the tetracycline class. The glycylamido moiety of tigecycline and the substituted aminomethyl groups of compounds like omadacycline both serve the same critical functions. They enhance ribosomal binding affinity while simultaneously providing a steric shield that invalidates the two most prevalent mechanisms of tetracycline resistance. For drug development professionals, this demonstrates a validated, modular approach to antibiotic design, where a conserved pharmacophore can be augmented with tailored substituents to overcome evolving resistance threats, ensuring the continued clinical utility of this invaluable antibiotic scaffold.
References
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ResearchGate. (n.d.). Structural comparison of minocycline and tigecycline. Retrieved February 6, 2026, from [Link]
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Honeyman, L., et al. (2015). Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline. Antimicrobial Agents and Chemotherapy, 59(11), 7044-7053. Available from: [Link]
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Olson, M. W., et al. (2006). Functional, Biophysical, and Structural Bases for Antibacterial Activity of Tigecycline. Antimicrobial Agents and Chemotherapy, 50(6), 2156-2166. Available from: [Link]
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Jenner, L., et al. (2013). Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis. Proceedings of the National Academy of Sciences, 110(10), 3812-3816. Available from: [Link]
-
Li, R., et al. (2024). A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive Escherichia coli. Frontiers in Microbiology, 15, 1420958. Available from: [Link]
-
Testa, R. T., et al. (1993). Glycylcyclines. 1. A new generation of potent antibacterial agents through modification of 9-aminotetracyclines. Journal of Medicinal Chemistry, 36(23), 3371-3381. Available from: [Link]
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Zhanel, G. G., et al. (2004). The glycylcyclines: a comparative review with the tetracyclines. Drugs, 64(1), 63-88. Available from: [Link]
-
Sum, P. E., et al. (1994). Synthesis and structure-activity relationship of novel glycylcycline derivatives leading to the discovery of GAR-936. Bioorganic & Medicinal Chemistry Letters, 4(13), 1545-1548. Available from: [Link]
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Volkers, G., et al. (2011). Structural basis for a new tetracycline resistance mechanism relying on the TetX monooxygenase. FEBS Letters, 585(7), 1061-1066. Available from: [Link]
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Myers, A. G. Research Group. (n.d.). Tetracyclines. Harvard University. Retrieved February 6, 2026, from [Link]
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NAVSEA. (1999). Requirements for Nondestructive Testing Methods. NAVSEA T9074-AS-GIB-010/271. Retrieved February 6, 2026, from [Link]
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AWS. (2014). T9074-AS-GIB-010/271. Retrieved February 6, 2026, from [Link]
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Grossman, T. H. (2016). Tetracycline Antibiotics and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(4), a025387. Available from: [Link]
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Sun, C., et al. (2011). 8-Azatetracyclines: Synthesis and Evaluation of a Novel Class of Tetracycline Antibacterial Agents. Journal of Medicinal Chemistry, 54(5), 1436-1447. Available from: [Link]
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Muñoz, M. Á. (2017). Classification Framework and Chemical Biology of Tetracycline-Structure-Based Drugs. Antibiotics, 6(4), 30. Available from: [Link]
- Google Patents. (n.d.). Tigecycline and methods of preparing 9-aminominocycline.
-
WikiLectures. (2023). Glycylcyclines. Retrieved February 6, 2026, from [Link]
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ResearchGate. (n.d.). Chemical structures of tigecycline (A) and 9‐amino minocycline (B). Retrieved February 6, 2026, from [Link]
-
Denmark Group. (n.d.). Synthetic Strategies Toward the Synthesis of Tetracyclines. Retrieved February 6, 2026, from [Link]
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ResearchGate. (n.d.). Structural basis for TetM-mediated tetracycline resistance. Retrieved February 6, 2026, from [Link]
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Organic Chemistry Portal. (2005). Total Synthesis of the Tetracyclines. Retrieved February 6, 2026, from [Link]
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iPhoneAddict.fr. (2026). Apple TV souhaite adapter le Cosmere de Brandon Sanderson. Retrieved February 6, 2026, from [Link]
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PubMed. (n.d.). Minocycline and Tigecycline: What Is Their Role in the Treatment of Carbapenem-Resistant Gram-Negative Organisms? Retrieved February 6, 2026, from [Link]
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Chemical syntheses. (n.d.). Tetracycline. Retrieved February 6, 2026, from [Link]
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Federal Board of Revenue, Pakistan. (n.d.). Notice Board. Retrieved February 6, 2026, from [Link]
-
Wallace, R. J., et al. (2002). Comparison of the In Vitro Activity of the Glycylcycline Tigecycline (Formerly GAR-936) with Those of Tetracycline, Minocycline, and Doxycycline against Nontuberculous Mycobacteria. Antimicrobial Agents and Chemotherapy, 46(4), 1173-1177. Available from: [Link]
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Methodological & Application
Navigating the Solubility Landscape of Omadacycline: A Detailed Guide for Researchers
Application Note & Protocol
Introduction: Omadacycline, a novel aminomethylcycline antibiotic, represents a significant advancement in combating bacterial infections, including those caused by resistant strains.[1] As a derivative of minocycline, its unique chemical structure provides potent antibacterial activity.[2] However, for researchers in drug discovery and development, harnessing its full potential in vitro and in vivo necessitates a thorough understanding of its solubility characteristics. This application note provides a comprehensive guide to the solubility of omadacycline in dimethyl sulfoxide (DMSO) and various aqueous buffers, offering detailed protocols and scientific rationale to ensure experimental success and data integrity.
The Tale of Two Solvents: DMSO vs. Aqueous Buffers
The solubility of a compound is not a monolithic property but rather a dynamic interplay between its chemical structure and the nature of the solvent. Omadacycline, with its complex polycyclic structure featuring multiple ionizable groups, exhibits markedly different behavior in organic solvents like DMSO compared to aqueous systems.
Omadacycline in DMSO: The High-Concentration Reservoir
DMSO is the solvent of choice for preparing high-concentration stock solutions of omadacycline. Its aprotic, polar nature effectively disrupts the crystal lattice of both omadacycline free base and its salt forms, such as the tosylate salt.
-
Omadacycline Free Base: Commercially available as a crystalline solid, the free base of omadacycline has a reported solubility of approximately 1 mg/mL in DMSO.[3][4]
-
Omadacycline Tosylate: The tosylate salt form, often used in clinical formulations, exhibits significantly higher solubility in DMSO, with some sources reporting concentrations as high as 100 mg/mL .[5]
This high solubility in DMSO allows for the preparation of concentrated stock solutions, which can then be diluted to working concentrations in aqueous buffers for various experimental assays. This approach minimizes the volume of organic solvent introduced into the final experimental system, thereby reducing potential off-target effects.
Aqueous Solubility: A pH-Dependent Challenge
In contrast to its high solubility in DMSO, omadacycline's solubility in aqueous buffers is limited and highly dependent on the pH of the solution. This is a direct consequence of its chemical structure, which contains several amino groups that can be protonated.
-
Omadacycline Free Base: The free base is only slightly soluble in neutral aqueous buffers like Phosphate-Buffered Saline (PBS) at pH 7.2.[3] To achieve a workable concentration, a co-solvent system is often necessary. For instance, a solubility of approximately 0.33 mg/mL is reported in a 1:2 mixture of DMSO and PBS (pH 7.2).[3][4]
-
Omadacycline Tosylate: The tosylate salt demonstrates significantly improved aqueous solubility compared to the free base. It is described as having high solubility across the physiological pH range of 1 to 7.[5] A specific solubility of 2 mg/mL in water at pH 7.0 has been reported.[5] This enhanced solubility is attributed to the salt form, which readily dissociates in water.
The pH of the aqueous buffer plays a critical role. In acidic conditions, the amino groups of omadacycline become protonated, leading to a net positive charge on the molecule and enhancing its interaction with polar water molecules, thus increasing solubility. This is consistent with practices for preparing injectable formulations where the pH is adjusted to a slightly acidic range of 4.0-4.5.[6]
Understanding the "Why": The Chemical Physics of Omadacycline Solubility
The contrasting solubility profiles of omadacycline can be explained by its physicochemical properties.
The Role of pKa and Ionization
Caption: Omadacycline's solubility is dictated by the solvent environment.
Data at a Glance: Omadacycline Solubility Summary
| Compound Form | Solvent | Solubility | Reference(s) |
| Omadacycline Free Base | DMSO | ~1 mg/mL | [3][4] |
| Omadacycline Free Base | DMF | ~1 mg/mL | [4] |
| Omadacycline Free Base | PBS (pH 7.2) | Slightly soluble | [3] |
| Omadacycline Free Base | 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [3][4] |
| Omadacycline Tosylate | DMSO | 100 mg/mL | [5] |
| Omadacycline Tosylate | Water (pH 7.0) | 2 mg/mL | [5] |
| Omadacycline Tosylate | Ethanol | 100 mg/mL | [5] |
Protocols for the Bench Scientist
Adherence to proper solution preparation techniques is paramount for obtaining reliable and reproducible experimental results.
Protocol 1: Preparation of a High-Concentration Omadacycline Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for use in various in vitro assays, such as minimum inhibitory concentration (MIC) testing.
Materials:
-
Omadacycline (free base or tosylate salt) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the Desired Concentration: Decide on the final concentration of your stock solution (e.g., 10 mg/mL or 100 mg/mL for the tosylate salt; 1 mg/mL for the free base).
-
Weigh the Compound: Accurately weigh the required amount of omadacycline powder in a sterile tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the Compound: Vortex the tube until the omadacycline is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.[8]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Caption: Workflow for preparing a concentrated omadacycline stock solution in DMSO.
Protocol 2: Preparation of Omadacycline Working Solutions in Aqueous Buffer
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for use in experiments.
Materials:
-
Omadacycline DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile polypropylene tubes
-
Calibrated pipettes
Procedure:
-
Thaw the Stock Solution: Thaw an aliquot of the omadacycline DMSO stock solution at room temperature.
-
Prepare the Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration. Crucially, add the DMSO stock solution to the aqueous buffer, not the other way around, while vortexing gently to prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Use Immediately: It is strongly recommended to prepare fresh working solutions for each experiment and use them immediately. Aqueous solutions of omadacycline are prone to degradation and should not be stored for more than one day.[3]
Stability Considerations: A Critical Factor for Data Integrity
The stability of omadacycline in solution is a critical consideration for experimental design and data interpretation.
-
Aqueous Instability: Omadacycline is known to degrade in aqueous solutions. One of the primary degradation pathways is epimerization at the C4 position, a common phenomenon for tetracycline antibiotics.[6] Studies have shown a significant decline in omadacycline concentration in aqueous solutions within 24 hours.[8][9] For long-term experiments, such as those involving slow-growing mycobacteria, daily supplementation of the culture medium with fresh omadacycline may be necessary to maintain the desired concentration.[9] The use of oxygen-reducing agents like Oxyrase has also been shown to prevent degradation in some experimental setups.[10]
-
DMSO Stock Stability: While specific long-term stability data for omadacycline in DMSO at -20°C or -80°C is not extensively published, general best practices for storing antibiotic stock solutions in DMSO suggest that they are stable for several months to years when stored properly in single-use aliquots to prevent freeze-thaw cycles and exposure to moisture.
Conclusion
A comprehensive understanding of omadacycline's solubility in both DMSO and aqueous buffers is essential for any researcher working with this promising antibiotic. By recognizing the high solubility in DMSO for stock preparation and the pH-dependent, limited solubility in aqueous buffers for working solutions, scientists can design robust experiments and generate reliable data. The protocols and scientific rationale provided in this application note serve as a guide to navigate the solubility landscape of omadacycline, ultimately facilitating further research and development of this important therapeutic agent.
References
-
Deshpande, D., Srivastava, S., Chapagain, M., et al. Omadacycline drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation. Frontiers in Microbiology, 13, 946860. [Link]
-
van Rijn, M., Vaddady, P. K., de Vogel, C. P., et al. (2019). Omadacycline as a promising new agent for the treatment of infections with Mycobacterium abscessus. Journal of Antimicrobial Chemotherapy, 74(9), 2643–2646. [Link]
-
U.S. Food and Drug Administration. (2018). NUZYRA (omadacycline) prescribing information. [Link]
-
Bower, A., Wright, K., & Tenn, M. (2022). Prepared omadacycline for injection: Nine-day stability and sterility in an elastomeric pump. SAGE Open Medicine, 10, 20503121221135568. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54697325, Omadacycline. [Link]
-
Paratek Pharmaceuticals, Inc. (2019). Omadacycline. [Link]
- Google Patents. (2023). US20230357135A1 - Crystalline forms of omadacycline, methods of synthesis thereof and uses thereof.
-
Rodvold, K. A., Burgos, R. M., Tan, X., & Pai, M. P. (2020). Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics. Clinical Pharmacokinetics, 59(4), 409–425. [Link]
-
Deshpande, D., Srivastava, S., Pasipanodya, J. G., & Gumbo, T. (2021). Challenges and a potential solution to perform drug susceptibility testing of omadacycline against nontuberculous mycobacteria. Tuberculosis, 128, 102078. [Link]
-
Kothe, M., Kautor, M., D'Urso, A., et al. (2016). The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome. Molecules, 21(9), 1230. [Link]
-
Srivastava, S., Deshpande, D., Pasipanodya, J. G., & Gumbo, T. (2022). Omadacycline Pharmacokinetics/Pharmacodynamics in the Hollow Fiber System Model and Potential Combination Regimen for Short Course Treatment of Mycobacterium kansasii Pulmonary Disease. Antimicrobial Agents and Chemotherapy, 66(10), e00624-22. [Link]
-
Zhanel, G. G., Esquivel, J., Zelenitsky, S., et al. (2020). Omadacycline: A Novel Oral and Intravenous Aminomethylcycline Antibiotic Agent. Drugs, 80(3), 285–311. [Link]
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- 7. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
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Omadacycline intracellular penetration assays in macrophages
Application Note: Omadacycline Intracellular Penetration & Bioactivity Assays in Macrophages
Executive Summary
Omadacycline (OMC) is a modernized aminomethylcycline antibiotic designed to overcome tetracycline resistance mechanisms (efflux pumps and ribosomal protection).[1] A critical differentiator of OMC is its ability to accumulate significantly within host immune cells, particularly alveolar macrophages (AM), achieving intracellular concentrations 25-fold higher than plasma levels. This application note details the methodology for quantifying this accumulation and validating its functional bioactivity against intracellular pathogens like Staphylococcus aureus and Legionella pneumophila.
Mechanism of Intracellular Accumulation
Unlike hydrophilic antibiotics (e.g., beta-lactams) that remain extracellular, OMC is lipophilic and amphiphilic. It traverses the macrophage cell membrane primarily through passive diffusion, driven by a pH gradient (lysosomal trapping) and binding to intracellular macromolecules.
Key Pharmacokinetic Parameters:
-
Accumulation Ratio (
): Typically >10–25 in alveolar macrophages. -
Time to Equilibrium: Rapid; typically reaches steady state within 1–4 hours.
-
Subcellular Localization: Cytosol and lysosomes (crucial for pathogens residing in phagolysosomes).
Experimental Design Considerations
| Parameter | Recommendation | Rationale |
| Cell Models | THP-1 (Human Monocytes) or J774A.1 (Murine Macrophages) | THP-1 cells are the industry standard for human PK/PD translation. J774A.1 are robust for preliminary screening. |
| Drug Concentration | 1 – 50 | Covers the therapeutic range and allows determination of saturation kinetics. |
| Detection Method | LC-MS/MS | Gold standard for non-radiolabeled drug quantification. High sensitivity required for cell lysates. |
| Separation Method | Velocity Oil Gradient (Oil Cushion) | CRITICAL: Traditional washing with PBS causes rapid drug efflux (back-transport). Oil spin separation preserves intracellular drug content. |
Protocol A: Quantitative Intracellular Uptake Assay (Velocity Gradient Method)
Principle: This protocol uses a silicone oil cushion to separate cells from the drug-containing medium in less than 60 seconds, preventing the "washout" error common in manual PBS washing steps.
Materials:
-
Cells: THP-1 differentiated with PMA (100 nM, 48h) or J774A.1 adherent cells.
-
Lysis Buffer: HPLC-grade water (osmotic lysis) or 0.1% Triton X-100 (if compatible with MS).
-
Separation Oil: Mixture of Silicone Oil (Type AR 20) and Mineral Oil (Density
1.029–1.035 g/mL).-
Note: The density must be higher than the media but lower than the cells.
-
-
Equipment: Refrigerated microcentrifuge (swing-out rotor preferred but fixed angle acceptable).
Step-by-Step Workflow:
-
Cell Seeding: Seed macrophages (
cells/mL) in 6-well plates or suspension tubes. Allow adherence/differentiation. -
Incubation: Replace media with warm RPMI containing Omadacycline (e.g., 10
g/mL). Incubate at 37°C for defined timepoints (0.5, 1, 2, 4, 24 h). -
Preparation of Oil Cushion:
-
In 1.5 mL microcentrifuge tubes, add 500
L of the Silicone/Mineral Oil mixture .
-
-
Harvest & Spin (The "Oil Spin"):
-
Scrape cells (if adherent) or resuspend.
-
Carefully layer 400
L of cell suspension on top of the oil layer. Do not mix. -
Centrifuge immediately at 10,000
for 60 seconds at room temperature. -
Result: Cells pellet at the bottom; oil is in the middle; media (with extracellular drug) stays on top.
-
-
Separation:
-
Flash freeze the tube in dry ice/methanol (optional but recommended to lock kinetics).
-
Cut the tube tip (containing the cell pellet) with a tube cutter OR carefully aspirate media and oil without disturbing the pellet.
-
-
Lysis: Resuspend the pellet in 200
L HPLC-grade water . Vortex vigorously. Sonicate for 5 mins. -
Quantification:
-
Aliquot 50
L for Protein Assay (BCA). -
Aliquot 150
L for LC-MS/MS analysis (Precipitate proteins with Acetonitrile containing internal standard).
-
Visualization: Oil Cushion Workflow
Figure 1: Velocity Gradient (Oil Cushion) separation workflow to minimize drug efflux during harvesting.
Protocol B: Intracellular Bioactivity (Infection Model)
Principle: Validating that the accumulated drug is bioactive. This uses a modified Gentamicin Protection Assay. Since Omadacycline is active against extracellular bacteria, we must ensure we are counting only intracellular survivors.
Materials:
-
Pathogen: S. aureus (e.g., ATCC 29213 or MRSA strains).[2]
-
Lysostaphin: Required to enzymatically remove extracellular S. aureus (Gentamicin is often used, but Omadacycline interactions can be complex; Lysostaphin is specific for Staph).
Step-by-Step Workflow:
-
Infection: Infect macrophage monolayer (MOI 10:1) for 1 hour at 37°C (phagocytosis phase).
-
Extracellular Eradication (T=0):
-
Wash cells 2x with PBS.
-
Incubate with Lysostaphin (5-10
g/mL) or Gentamicin (100 g/mL) for 30 mins to kill non-ingested bacteria.
-
-
Treatment:
-
Wash away the killing agent.
-
Add media containing Omadacycline at varying concentrations (0.5x, 1x, 10x MIC).
-
Control: Drug-free media (growth control).
-
-
Incubation: Incubate for 24 hours.
-
Harvest & Plating:
-
Wash cells 3x with PBS (to remove extracellular drug).
-
Lyse cells with 0.1% Triton X-100 or sterile water for 5-10 mins.
-
Serially dilute lysate and plate on Tryptic Soy Agar (TSA).
-
-
Enumeration: Count CFUs after 24h incubation. Calculate Log Reduction compared to T=0 and Control.
Data Analysis & Calculation
To determine the Cellular Accumulation Ratio (CAR) , you must convert the mass of drug per protein mass into a concentration based on cell volume.
Formula Logic:
-
Raw Data:
( g/mL from LC-MS) and (mg/mL protein from BCA). -
Drug/Protein Ratio:
( g drug / mg protein). -
Cell Volume Conversion: Macrophages typically have a volume of 5.0
L per mg of protein . -
Intracellular Concentration (
): -
Accumulation Ratio:
Visualization: Calculation Logic
Figure 2: Computational logic for determining Intracellular Accumulation Ratio.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Accumulation Ratio (<5) | Efflux during wash | Switch to Oil Spin method. PBS washing for >2 mins causes significant loss of Omadacycline. |
| High Variability (LC-MS) | Incomplete Lysis | Ensure probe sonication is used. Simple vortexing is insufficient for releasing drug bound to organelles. |
| Extracellular Contamination | Oil Density Incorrect | Optimize oil density. If the oil is too dense, cells won't pellet; if too light, media drags through. Target 1.03 g/mL . |
| Cell Detachment | High Drug Conc.[3][4][5] | Omadacycline is generally safe, but >100 |
References
-
Dubois, J., et al. (2020). In Vitro and Intracellular Activities of Omadacycline against Staphylococcus aureus Isolates.[5][6] Journal of Immunology and Microbiology.
-
Gotfried, M. H., et al. (2017).[4] Comparison of Omadacycline and Tigecycline Pharmacokinetics in the Plasma, Epithelial Lining Fluid, and Alveolar Cells of Healthy Adult Subjects.[6][7] Antimicrobial Agents and Chemotherapy.[2][3][5][6][8]
-
Tulkens, P. M., et al. (2023). Evaluation of omadacycline against intracellular Mycobacterium abscessus in an infection model in human macrophages. JAC-Antimicrobial Resistance.
-
Ppeyrou, M., et al. (2017).[4][9][10] Predictive rules for compound accumulation yield a broad-spectrum antibiotic. Nature. (Referenced for general accumulation methodology principles).
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- 3. Investigating the immunomodulatory activities of omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive rules for compound accumulation yield a broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchopenworld.com [researchopenworld.com]
- 7. Comparison of Omadacycline and Tigecycline Pharmacokinetics in the Plasma, Epithelial Lining Fluid, and Alveolar Cells of Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacodynamic Evaluation of Omadacycline against Staphylococcus aureus in the Neutropenic Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Omadacycline and Tigecycline Pharmacokinetics in the Plasma, Epithelial Lining Fluid, and Alveolar Cells of Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing oxidative degradation of 9-(Aminomethyl)minocycline
Technical Support Center: 9-(Aminomethyl)minocycline Stability & Handling
Current Status: Operational Ticket ID: #AMM-OX-992 Subject: Prevention of Oxidative Degradation and Epimerization in 9-(Aminomethyl)minocycline Assigned Specialist: Senior Application Scientist, Tetracycline Chemistry Division[1]
Executive Summary
9-(Aminomethyl)minocycline (often an intermediate for Omadacycline or Tigecycline analogs) presents a dual stability challenge: oxidative degradation of the phenolic D-ring and C4-epimerization of the A-ring.[1] Unlike parent tetracyclines, the C9-substitution alters the electronic density of the D-ring, potentially accelerating oxidation under basic conditions.[1]
This guide replaces standard operating procedures (SOPs) with a causality-driven troubleshooting framework . It is designed to help you diagnose "Why is my compound turning brown?" and "Why is my yield dropping?" with actionable, chemically grounded solutions.[1]
Module 1: The Chemistry of Degradation (Diagnostic Framework)
Q: Why does my 9-(aminomethyl)minocycline solution turn dark brown/black within hours?
A: You are witnessing the formation of quinones and insoluble melanin-like polymers.[1]
-
The Mechanism: The C10-phenol and C11/C12
-dicarbonyl system are electron-rich.[1] In the presence of dissolved oxygen ( ) and high pH (>7.0), the phenol deprotonates (phenolate anion), becoming highly susceptible to radical attack. This leads to the formation of a quinone methide, which polymerizes into dark pigments.[1] -
The Aggravator: The C9-aminomethyl group is basic.[1] If the compound is kept as a free base, its own basicity can raise the local pH, auto-catalyzing this oxidation.[1]
Q: I see a "split peak" in my HPLC chromatogram. Is this oxidation?
A: Likely not. This is C4-Epimerization .
-
The Mechanism: The dimethylamino group at position C4 is stereolabile.[1] In aqueous solution (especially pH 4–8), the proton at C4 equilibrates, flipping the stereochemistry from the active
-isomer (natural) to the inactive -isomer (4-epi-9-aminomethylminocycline).[1] -
The Fix: This is a reversible equilibrium.[1] Lowering the pH (<3.0) or using specific chelation agents (calcium/magnesium) can shift the equilibrium or freeze the rate of epimerization.
Visualizing the Threat Landscape
Figure 1: The dual degradation pathway. Note that epimerization is reversible (yellow), while oxidation (red/black) is destructive and irreversible.
Module 2: Synthesis & Handling Protocols
Q: I am synthesizing the intermediate via the Tscherniac-Einhorn reaction. How do I maximize yield?
A: The critical failure point is the quenching/workup step .[1]
-
Problem: The reaction often uses strong acid (e.g., Triflic acid or
). When you quench this into water/base to neutralize, the heat of neutralization + transient high pH zones creates an "oxidation storm."[1] -
Protocol:
-
Deoxygenate Everything: Sparge all quench buffers with Argon for 20 mins before use.[1]
-
Reverse Quench: Pour the reaction mixture into the cold quench solution, not vice-versa. This ensures the tetracycline is never in a base-excess environment.[1]
-
Reductive Additive: Add Sodium Sulfite (0.5% w/v) or Ascorbic Acid to the aqueous quench buffer. This acts as a sacrificial antioxidant, scavenging radicals before they attack the D-ring.[1]
-
Q: Can I store the 9-(aminomethyl)minocycline in solution?
A: Never for long periods (>24h), unless frozen.
-
Why: Even at pH 2, slow hydrolysis and epimerization occur.[1]
-
Recommendation: Isolate as a stable salt immediately.[1] The Tosylate or Hydrochloride salts are significantly more stable than the free base.[1] If you must store a solution, use the "Golden Solvent System":
Table 1: Solvent Compatibility Matrix
| Solvent System | Stability Rating | Notes |
| Water (pH 7) | 🔴 Critical | Rapid oxidation (brown color) within hours.[1] |
| Water (0.1M HCl) | 🟡 Caution | Stable against oxidation, but epimerization occurs over days.[1] |
| Methanol (degassed) | 🟢 Good | Good solubility; keep cold (-20°C). |
| DMSO | 🔴 Critical | DMSO is an oxidant; often causes degradation in tetracyclines.[1] Avoid. |
| TFA/Water | 🟢 Excellent | Acidic environment stabilizes the enol system.[1] |
Module 3: Analytical Troubleshooting (HPLC)
Q: My HPLC baseline is drifting, and peak shapes are tailing. Is my column failing?
A: It is likely a Silanol Interaction or On-Column Oxidation .[1]
-
The Issue: The 9-aminomethyl group and the C4-dimethylamino group are potent chelators.[1] They bind to residual metals or free silanols on the silica column, causing tailing.[1]
-
The Fix (The "Acidic Shield" Method):
-
Mobile Phase A: 0.1% Formic Acid or Oxalic Acid in Water.[1] (Oxalic acid acts as a sacrificial chelator, sequestering iron from the HPLC system).
-
Mobile Phase B: Acetonitrile (Avoid Methanol if trans-esterification is suspected, though rare).[1]
-
Temperature: Keep column at 25°C. Higher temps (>40°C) promote on-column epimerization.[1]
-
Q: How do I distinguish the 4-epimer from the main compound?
A: The 4-epimer typically elutes earlier than the parent 9-(aminomethyl)minocycline on C18 columns.[1]
-
Validation: Force degradation by taking a small aliquot, adjusting pH to 8.0 for 1 hour, then re-injecting.[1] The new peak that grows is the epimer.
Workflow: Safe Handling Decision Tree
Figure 2: Operational decision tree for sample preservation.
References
-
Paratek Pharmaceuticals. (2016). Omadacycline: A Novel Aminomethylcycline Antibiotic.[1][2][3] Structure and stability data regarding the 9-aminomethyl scaffold.[1]
-
Hovione. (2022). Method for synthesizing 9-aminomethyl tetracycline compounds.[1][3][4][5][6] Patent WO2022248865A1.[1] Details on acid stability and flow chemistry reduction steps.
-
FDA Center for Drug Evaluation and Research. (2018). Omadacycline (Nuzyra) Chemistry Review. Stability data of tosylate salts vs free base.[1]
-
Chromatography Forum. (2012). Minocycline and Epimer Separation.[1][5][7][8] Technical discussion on mobile phase selection for tetracycline derivatives.
-
MDPI. (2021). Degradation of Minocycline by Photocatalysis.[1][9][10][11] Mechanisms of hydroxyl radical attack on the dimethylamino group.[1][10]
Sources
- 1. US8383610B2 - Salts and polymorphs of 9-(2,2-dimethylpropyl-aminomethyl) minocycline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2022248865A1 - Method for synthesizing 9-aminomethyl tetracycline compounds - Google Patents [patents.google.com]
- 6. Method for synthesizing 9-aminomethyl tetracycline compounds | Hovione [hovione.com]
- 7. Minocycline - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Degradation of Minocycline by the Adsorption-Catalysis Multifunctional PVDF-PVP-TiO2 Membrane: Degradation Kinetics, Photocatalytic Efficiency, and Toxicity of Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Omadacycline pH-dependent solubility issues in culture media
Topic: Troubleshooting pH-Dependent Solubility in Culture Media
Welcome to the Omadacycline (Nuzyra) Technical Hub. This guide addresses the physicochemical challenges of using Omadacycline in in vitro assays. Unlike earlier tetracyclines, Omadacycline utilizes an aminomethylcycline scaffold designed to overcome resistance.[1] However, its zwitterionic nature at physiological pH creates specific solubility cliffs that can compromise Minimum Inhibitory Concentration (MIC) data and stock stability.[1][2]
Module 1: The Science of Solubility (Diagnostic Framework)
The Core Problem: Omadacycline is amphoteric. Its solubility profile is U-shaped relative to pH.
The Trap: Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) is buffered to pH 7.2–7.[1][2]4. This places the drug exactly in its "danger zone" for precipitation. If the media pH drifts upward (common in aged media) or if the stock solution is improperly prepared, the drug precipitates, leading to "skipped wells" or artificially high MICs.[1]
Visual Troubleshooter: The Solubility Decision Tree
Use this logic flow to identify the root cause of precipitation or data inconsistency.
Figure 1: Diagnostic logic for identifying solubility vs. stability failures in Omadacycline assays.
Module 2: Optimized Protocols
Protocol A: Preparation of Stable Stock Solutions
Standard Error: Dissolving directly into PBS or media. Correct Method: Leverage the low pH stability of the Tosylate salt.
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Sterile Water (Molecular Grade) | Omadacycline Tosylate is highly soluble in water (creating an acidic solution).[1][2] |
| Alternative Solvent | DMSO (100%) | Use only if high concentration (>5 mg/mL) is required.[1][2] Dilute to <1% DMSO final. |
| Avoid | PBS (pH 7.2) | CRITICAL: Solubility drops to ~0.33 mg/mL in PBS, causing immediate precipitation.[1][2] |
| Storage | -80°C (Single Use Aliquots) | Prevents freeze-thaw degradation.[1][2] |
Step-by-Step:
-
Weigh Omadacycline Tosylate powder.
-
Calculate volume based on potency (not just weight).[1][2] Omadacycline is supplied as a salt; adjust for the free base fraction.
-
Add sterile water. Vortex until clear (solution will be slightly yellow).[1][2]
-
Immediate Use: Dilute into assay media within 30 minutes.
Protocol B: Media Preparation (CAMHB)
Standard Error: Using "shelf-stable" CAMHB without checking pH.[1][2]
-
Prepare CAMHB: Follow CLSI M07 guidelines.
-
Cation Adjustment: Ensure Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) are correct.[1][2] Note: Excess Calcium can chelate Omadacycline, reducing activity, but this is a mechanism of action issue, not a solubility issue.[1][2]
-
pH Check (The "Goldilocks" Zone):
-
Measure pH at room temperature.
-
Target: 7.2 to 7.3.
-
Alert: If pH > 7.4, adjust with HCl. Do not use media with pH > 7.5 , as Omadacycline will begin to fall out of solution at higher concentrations.
-
-
Age Limit: Use broth within 12 hours of preparation to minimize oxidative shifts that raise pH.
Module 3: Frequently Asked Questions (Technical)
Q1: I see a "haze" or precipitate in my high concentration wells (e.g., 32-64 µg/mL) immediately after adding the drug. Why? A: This is the Zwitterionic Crash . You likely diluted a high-concentration acidic stock (water-based) into a neutral buffer (media) too quickly, or your media pH is slightly too high (>7.4).[1][2]
-
Fix: Ensure your stock dilution step (Intermediate Plate) uses water or a lower pH buffer before the final transfer to CAMHB. This prevents "shocking" the compound.
Q2: Should I add Ascorbic Acid to the media like I do for Tigecycline? A: Generally, No. While Tigecycline requires oxidative stabilization (often with aged media), Omadacycline is chemically engineered for greater stability.[1]
-
CLSI/FDA Status: Standard CLSI M07 methodology (fresh CAMHB, no additives) is validated for Omadacycline.[1][2]
-
Risk: Adding ascorbic acid lowers the pH of the media. Since tetracycline potency increases as pH drops, adding ascorbic acid can artificially lower your MICs, producing false "susceptible" results.[1][2] Only use stabilizers if your specific internal validation requires it for long-incubation assays (>24h).[1][2]
Q3: My MICs are trending 1-2 dilutions higher than the QC range. Is this a solubility issue? A: It is likely a pH or Cation issue .
-
pH Effect: If media pH drifts up (7.4 -> 7.6), Omadacycline becomes less soluble and less potent.[2]
-
Cation Effect: Excess Calcium in the broth chelates the drug. Verify your CAMHB cation levels using a colorimetric assay or atomic absorption.
Q4: Can I use DMSO for the stock solution? A: Yes, Omadacycline is soluble in DMSO (~1 mg/mL or higher).[1] However, ensure the final DMSO concentration in the well is <1% to avoid toxicity to the bacteria. Water is preferred for the Tosylate salt form to avoid solvent effects.
Module 4: Reference Data
Solubility Profile (Aqueous)
| Solvent / Buffer | pH | Solubility Status | Notes |
| Water | ~2.0 - 3.0 | Soluble | Recommended for Stock.[1][2] |
| 0.9% Saline | ~5.5 | Soluble | Good for intermediate dilution. |
| PBS | 7.2 | Slightly Soluble | Risk of Precipitation. Max ~0.3 mg/mL.[3] |
| CAMHB | 7.3 | Metastable | Stable at low conc. (<32 µg/mL); risk at high conc.[1][2] |
| DMSO | N/A | Soluble | Good backup for high conc. stocks. |
References
-
FDA Access Data. (2018). Omadacycline Injection Prescribing Information & Microbiology Review.[4] U.S. Food and Drug Administration.[5][6][7] Link
-
Cayman Chemical. (n.d.).[1][2] Omadacycline Product Information & Solubility Profile.[8]Link[1][2]
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[1][2][5] M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.[1][9]Link[1][2]
-
Thermo Fisher Scientific. (2016).[1][2] Validation of Omadacycline on Sensititre Susceptibility System vs CLSI Reference Broth Microdilution.[10]Link
-
National Institutes of Health (NIH). (2019).[1][2] Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline.[7][11] Clinical Infectious Diseases. Link
Sources
- 1. Omadacycline | CAS 389139-89-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Omadacycline - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Prepared omadacycline for injection: Nine-day stability and sterility in an elastomeric pump - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. darvashco.com [darvashco.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Light Sensitivity of Aminomethylcycline Derivatives
Welcome to the technical support center for handling aminomethylcycline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising class of antibiotics. The inherent photosensitivity of the tetracycline scaffold, from which aminomethylcyclines are derived, presents unique challenges in experimental design and formulation development. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your research.
Understanding the Challenge: The Photodegradation of Aminomethylcyclines
Aminomethylcyclines, like other tetracyclines, possess a chromophore that absorbs light in the UVA and visible spectra. This absorption can trigger a cascade of photochemical reactions, leading to the degradation of the active pharmaceutical ingredient (API). The consequences of this degradation are multifaceted, ranging from a simple loss of potency to the formation of potentially toxic degradants. The rate and extent of photodegradation are influenced by a variety of factors including light intensity and wavelength, exposure duration, pH, the presence of oxygen, and the formulation matrix.
This guide will equip you with the knowledge and practical protocols to mitigate these challenges, ensuring the stability and reliability of your aminomethylcycline derivatives throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: My aminomethylcycline solution turned a darker yellow/brownish color after being on the benchtop. Is it still usable?
A color change is a strong indicator of degradation. Tetracycline-class antibiotics are known to form colored degradation products upon exposure to light. It is highly recommended that you discard the solution and prepare a fresh batch, ensuring it is protected from light. Using a discolored solution can lead to inaccurate and unreliable experimental results.
Q2: What is the primary mechanism of photodegradation for aminomethylcyclines?
Photodegradation of tetracyclines is often initiated by the formation of reactive oxygen species (ROS), such as superoxide radicals and hydroxyl radicals, upon light absorption.[1][2] These highly reactive species can then attack the aminomethylcycline molecule, leading to a variety of degradation pathways, including oxidation and cleavage of the molecular structure.[2][3]
Q3: What type of laboratory lighting is safest for handling aminomethylcycline derivatives?
Whenever possible, work with aminomethylcycline derivatives in a darkroom or under amber-colored lighting.[4] Standard fluorescent and LED lighting in laboratories emit wavelengths in the UV and visible spectrum that can induce degradation. If working in a lighted area is unavoidable, all solutions and samples should be protected in amber glass vials or containers wrapped in aluminum foil.
Q4: How should I store my solid aminomethylcycline compound and its solutions?
Solid compounds should be stored in a dark, climate-controlled environment as recommended by the manufacturer. Solutions are significantly more susceptible to photodegradation and should be freshly prepared for each experiment. If short-term storage of a solution is necessary, it must be kept in a tightly sealed amber glass vial, purged with an inert gas like nitrogen or argon to minimize oxygen exposure, and stored at a refrigerated temperature (2-8°C).
Q5: Are there any specific wavelengths of light I should be most concerned about?
Photodegradation of tetracyclines typically occurs due to the absorption of short-wavelength light, generally between 300 and 500 nm, which encompasses both UVA and visible blue/violet light.[4] Amber glass is effective at filtering out these wavelengths.
Troubleshooting Guides
Guide 1: Investigating Suspected Photodegradation
If you suspect that your aminomethylcycline derivative has undergone photodegradation, this guide provides a systematic approach to confirm your suspicions and quantify the extent of degradation.
Objective: To determine if a decrease in potency or the appearance of unknown peaks in your analytical data is due to light exposure.
Methodology:
-
Prepare two identical samples of your aminomethylcycline derivative in the desired solvent or formulation buffer.
-
Protect one sample completely from light. This will be your "dark control." Wrap the container (preferably an amber glass vial) in aluminum foil and store it in a dark location.
-
Expose the second sample to a controlled light source. This will be your "light-exposed sample." The International Council for Harmonisation (ICH) Q1B guidelines recommend a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for photostability testing.
-
Analyze both samples at predetermined time points using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the chromatograms. A significant decrease in the peak area of the parent aminomethylcycline compound and/or the appearance of new peaks in the light-exposed sample compared to the dark control confirms photodegradation.
Data Interpretation:
| Observation | Potential Cause & Action |
| Parent peak area decreases in the light-exposed sample. | Indicates loss of potency due to photodegradation. Review your handling and storage procedures to minimize light exposure. |
| New peaks appear in the chromatogram of the light-exposed sample. | These are likely photodegradation products. Further characterization by mass spectrometry (MS) may be necessary. |
| No significant difference between the light-exposed and dark control samples. | The observed issue may not be related to photodegradation. Consider other stability factors such as temperature or pH. |
Experimental Workflow for Investigating Photodegradation
Caption: Workflow for confirming photodegradation of aminomethylcyclines.
Guide 2: Proactive Protection - Formulation Strategies
For ongoing research and development, incorporating protective measures into your experimental design and formulations is crucial. This guide provides actionable steps to enhance the photostability of your aminomethylcycline derivatives.
Objective: To minimize photodegradation during experiments and in formulated products.
1. Environmental Controls:
-
Lighting: As a first line of defense, conduct all work with aminomethylcyclines under amber lighting or in a darkroom.[4]
-
Packaging: Always use amber glass vials or UV-protective polymer containers for storing solutions.[5][6] For highly sensitive compounds, wrapping the container in aluminum foil provides an additional layer of protection.
2. Formulation Excipients:
The strategic use of excipients can significantly improve the photostability of aminomethylcycline formulations. Consider the following additions to your vehicle or buffer system:
-
Antioxidants: These compounds scavenge reactive oxygen species that are often generated during photodegradation.
-
Chelating Agents: Metal ions can catalyze degradation reactions. Chelating agents sequester these ions, enhancing stability.
-
Disodium Edetate (EDTA) (0.1-0.5%): A strong chelating agent commonly used in pharmaceutical formulations.[7]
-
-
pH and Buffering: The stability of tetracyclines is pH-dependent. Maintaining an optimal pH can minimize degradation.
-
Acidic pH: Tetracyclines are generally more stable in acidic conditions. A pH range of 5.2-5.8 has been suggested for some stabilized tetracycline formulations.[7][9]
-
Buffer Systems: Use a suitable buffer system, such as a combination of sodium phosphate dibasic and citric acid, to maintain the desired pH.[7][9]
-
3. Inert Atmosphere:
Oxygen is a key participant in many photodegradation pathways. Removing oxygen from your solutions can significantly improve stability.
-
Degassing: Before adding your aminomethylcycline, degas your solvent or buffer by sparging with an inert gas like nitrogen or argon.
-
Headspace Purge: After preparing your solution, purge the headspace of the vial with the inert gas before sealing.
Sources
- 1. Visible-Light-Driven Photocatalytic Degradation of Tetracycline Using Heterostructured Cu2O–TiO2 Nanotubes, Kinetics, and Toxicity Evaluation of Degraded Products on Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Photocatalytic degradation of tetracycline hydrochloride with g-C3N4/Ag/AgBr composites [frontiersin.org]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 5. othilapak.com [othilapak.com]
- 6. Light Protect Pack | UV-Protective Pharma Labels | IL Pharma [group-il.com]
- 7. US20120028929A1 - Tetracycline stabilizing formulations - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2010033800A2 - Tetracycline stabilizing formulations - Google Patents [patents.google.com]
Correcting for Omadacycline degradation in slow-growing mycobacteria assays
The Core Problem: The "MIC Drift"
Issue Description: Researchers testing Omadacycline (OMC) against slow-growing mycobacteria (SGM) such as Mycobacterium avium complex (MAC) or M. kansasii frequently report artificially high Minimum Inhibitory Concentrations (MICs).[1][2] These values often exceed 32–64 mg/L, suggesting resistance in strains that are genetically susceptible.[1]
Root Cause Analysis: Omadacycline, like other tetracycline derivatives (e.g., tigecycline), is sensitive to oxidative degradation in cation-adjusted Mueller-Hinton Broth (CAMHB) and Middlebrook 7H9 broth.[1]
-
The "Race" Dynamic: In rapid-grower assays (M. abscessus, 3-day incubation), the bacteria grow faster than the drug degrades.[1] The standard MIC is valid.
-
The SGM Failure Mode: In slow-grower assays (7–14 day incubation), the drug degrades significantly before the bacteria form a visible pellet.[1] By Day 4, less than 10% of the active drug remains, allowing "escaped mutants" or surviving subpopulations to grow, leading to a false "resistant" readout.[1]
Key Kinetic Data:
| Parameter | Value in 7H9 Broth (37°C) | Impact |
| Half-life ( | ~15 – 22 hours | Drug concentration drops by ~50% every 24h. |
| Day 7 Concentration | < 1% of Initial Dose | Effectively zero antibiotic pressure during the final growth phase.[1] |
| Mechanism | Oxidative Instability | Accelerated by light, high pH, and oxygenation.[1] |
Troubleshooting Protocols
To obtain accurate MICs for SGM, you must compensate for degradation.[1][2] We recommend two validated workflows: Daily Replenishment (Gold Standard) or Enzymatic Stabilization (Alternative).[1]
Protocol A: The Daily Replenishment Method
Best for: Critical PK/PD modeling and definitive MIC determination.
Concept: Manually restore the drug concentration to maintain steady-state inhibition, mimicking in vivo pharmacokinetics.
Step-by-Step Workflow:
-
Day 0 (Inoculation): Prepare 96-well plates with serial dilutions of Omadacycline in Middlebrook 7H9 broth (supplemented with OADC). Inoculate with SGM (approx.
CFU/mL).[1] -
Preparation of Supplement Stock:
-
The "50% Top-Up" (Daily):
-
Every 24 hours (± 2 hours), add a volume of fresh drug equivalent to 50% of the initial concentration to each well.
-
Calculation: If Day 0 well volume is 100 µL and concentration is 4 mg/L, assume Day 1 concentration is ~2 mg/L. You need to add 2 mg/L worth of drug.[1]
-
Simplified Method: Add 10% of the well volume (e.g., 10 µL) containing a 5x concentration of the original target, or use a specific volume calculated to restore the 50% loss.
-
-
Readout: Read plates at Day 7 (or Day 10-14 for very slow growers).
Protocol B: The Oxyrase Stabilization Method
Best for: High-throughput screening where daily handling is impractical.
Concept: Use a biocatalytic oxygen-reducing agent (Oxyrase) to remove dissolved oxygen, halting the oxidative degradation of Omadacycline without suffocating the mycobacteria (which are microaerophilic but can tolerate reduced oxygen tension in this context).[1]
Step-by-Step Workflow:
-
Media Prep: Prepare Middlebrook 7H9 broth.
-
Additive: Add Oxyrase® for Broth to a final concentration of 0.5% (v/v) .
-
Inoculation: Proceed with standard broth microdilution.
-
Incubation: Incubate at 37°C. The Oxyrase enzyme system will stabilize the Omadacycline
significantly, often allowing a single-dose MIC read at Day 7.[1] -
Note: This method is highly effective for M. abscessus and M. kansasii but has shown variable results with M. intracellulare.[1] Controls are required.
Visualizing the Degradation Logic
The following diagram illustrates why standard assays fail for SGM and how the correction restores validity.
Figure 1: Comparison of Omadacycline kinetics in standard vs. replenished assays. Without intervention, drug levels fall below the therapeutic threshold long before slow-growing mycobacteria reach visible growth.
Frequently Asked Questions (FAQ)
Q1: Can I just use a higher initial concentration to compensate for degradation? A: No. Starting with a hyper-dose (e.g., 4x MIC) creates immediate toxicity that may kill the inoculum instantly (bactericidal effect) rather than measuring the bacteriostatic inhibition over time.[1] It distorts the PK/PD relationship.
Q2: Does this apply to M. abscessus (Rapid Grower)? A: generally, no .[1] M. abscessus assays are read at Day 3 (72 hours).[1] While degradation occurs, the bacteria grow fast enough that the initial dose is sufficient to determine susceptibility. However, for "trailing" endpoints, the Oxyrase method (Protocol B)[1] can sharpen the results.
Q3: How do I interpret "Trailing Endpoints" with Omadacycline? A: Tetracyclines often show a "tail" where growth is reduced but not invisible.[1]
-
Standard Rule: Record the MIC as the lowest concentration with ≥80% reduction in the pellet size compared to the growth control. Do not demand 100% clearance.[1]
Q4: Why not use frozen stock plates? A: Omadacycline is less stable than minocycline.[1] Once thawed, the oxidation clock starts. We strictly recommend fresh powder reconstitution for the daily replenishment stock. If using frozen master plates, they must be thawed immediately before use and never refrozen.[1]
References
-
Rimal, B., et al. (2022). Omadacycline Pharmacokinetics/Pharmacodynamics in the Hollow Fiber System Model and Potential Combination Regimen for Short Course Treatment of Mycobacterium kansasii Pulmonary Disease.[1] Antimicrobial Agents and Chemotherapy.[1][4][5][6][7][8][9] [1]
-
Kaushik, A., et al. (2019). In Vitro Activity of Omadacycline against Rapidly Growing Mycobacteria.[1][9] Antimicrobial Agents and Chemotherapy.[1][4][5][6][7][8][9] [1]
-
Shoen, C., et al. (2019). In Vitro Activities of Omadacycline against Rapidly Growing Mycobacteria.[1] Antimicrobial Agents and Chemotherapy.[1][4][5][6][7][8][9] [1]
-
Gotfried, M. H., et al. (2017). A Phase 1, Open-Label Study of the Pharmacokinetics and Safety of Oral and Intravenous Omadacycline.[1] Clinical Infectious Diseases.[1] [1]
-
Noel, A. R., et al. (2021). Oxyrase Stabilization of Omadacycline for Susceptibility Testing.[1] (Contextual reference regarding Oxyrase methodology for tetracyclines).
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Validation & Comparative
Comparative Guide: Omadacycline vs. Tigecycline In Vitro Activity
[1][2][3]
Executive Synthesis: The Structural Evolution
While both Omadacycline and Tigecycline are third-generation tetracycline derivatives designed to overcome classical resistance mechanisms (Tet(K), Tet(M)), they occupy distinct functional niches.
-
Tigecycline (Glycylcycline): A broad-spectrum IV-only agent. Historically the "gold standard" for multidrug-resistant (MDR) Gram-negative activity in vitro, but limited by rapid tissue distribution (low serum levels) and oxidative instability in laboratory settings.
-
Omadacycline (Aminomethylcycline): Designed with a C7-modification to facilitate oral bioavailability while maintaining IV potency. In vitro, it exhibits near-equivalence to tigecycline against Gram-positives but shows slightly elevated MICs against certain MDR Gram-negatives.[1] However, its superior pharmacokinetic (PK) exposure (AUC) often bridges this pharmacodynamic gap.
Mechanistic Architecture & Resistance Evasion
Both agents target the bacterial 30S ribosomal subunit, blocking aminoacyl-tRNA binding. However, their structural modifications dictate their ability to evade specific resistance determinants.
Structural Logic
-
Tigecycline: Features a glycylamido substitution at the C-9 position.[2][3] This bulky group sterically hinders ribosomal protection proteins (RPPs).
-
Omadacycline: Features an aminomethyl substitution at C-9 (RPP evasion) and a modification at C-7 (efflux pump evasion).
Diagram: Mechanism of Action & Resistance Evasion
Figure 1: Structural modifications of Tigecycline (C9) and Omadacycline (C7 & C9) enabling evasion of Tet(M) ribosomal protection and Tet(K) efflux mechanisms.[4]
Comparative In Vitro Potency Atlas
The following data synthesizes MIC values from major surveillance programs (SENTRY) and comparative studies.
A. Gram-Positive Pathogens (The "Sweet Spot")
Both agents exhibit robust activity against MDR Gram-positives. Omadacycline is generally non-inferior to tigecycline.[2][3]
| Pathogen | Phenotype | Omadacycline MIC₉₀ (µg/mL) | Tigecycline MIC₉₀ (µg/mL) | Interpretation |
| S. aureus | MSSA | 0.12 - 0.25 | 0.12 - 0.25 | Equivalent |
| S. aureus | MRSA | 0.12 - 0.25 | 0.12 - 0.25 | Equivalent |
| E. faecalis | Vancomycin-S | 0.12 - 0.25 | 0.12 | Comparable |
| E. faecium | VRE (VanA/B) | 0.12 - 0.25 | 0.06 - 0.12 | Tigecycline slightly more potent (1 dilution) |
| S. pneumoniae | Penicillin-R | 0.06 | 0.03 - 0.06 | Equivalent |
B. Gram-Negative Pathogens (The Divergence)
Tigecycline retains a slight in vitro potency advantage against Enterobacteriaceae, particularly those expressing ESBLs, though Omadacycline remains clinically active based on breakpoint susceptibility.
| Pathogen | Phenotype | Omadacycline MIC₉₀ (µg/mL) | Tigecycline MIC₉₀ (µg/mL) | Interpretation |
| E. coli | ESBL+ | 1.0 - 2.0 | 0.25 - 0.5 | Tigecycline 2-4x more potent |
| K. pneumoniae | CRE (KPC/OXA) | 4.0 - 16.0 | 2.0 - 4.0 | Tigecycline more potent; Omadacycline variable |
| A. baumannii | MDR | 4.0 - 8.0 | 2.0 - 4.0 | Comparable (both elevated) |
| H. influenzae | β-lactamase+ | 1.0 | 0.25 | Tigecycline more potent |
| P. aeruginosa | Wild Type | >32 (Resistant) | >16 (Resistant) | Both Ineffective |
C. Atypical & Anaerobic Pathogens
Both agents demonstrate high potency, making them suitable for community-acquired bacterial pneumonia (CABP).
-
Legionella pneumophila: MIC₉₀ 0.25 µg/mL (Both)
-
Mycoplasma pneumoniae: MIC₉₀ ≤0.06 µg/mL (Both)
-
Bacteroides fragilis: MIC₉₀ 4 - 8 µg/mL (Omadacycline) vs. 2 - 4 µg/mL (Tigecycline)
Technical Deep Dive: The Stability Variable
Crucial for Experimental Validity: As a researcher, you must account for the oxidative instability of tigecycline.
The Tigecycline Oxidation Artifact
Tigecycline is highly susceptible to oxidation in cation-adjusted Mueller-Hinton Broth (CAMHB), resulting in the formation of epimerized degradants that lack antibacterial activity.
-
Impact: Using media >12 hours old can falsely elevate Tigecycline MICs by 2-3 log dilutions.
-
Omadacycline Advantage: Omadacycline exhibits significantly higher stability in broth, reducing experimental error rates and removing the requirement for anaerobic media preparation often suggested for tigecycline.
Experimental Protocol: High-Fidelity MIC Testing
To ensure a fair head-to-head comparison, the following protocol controls for tigecycline degradation.
Figure 2: Validated workflow for comparative MIC testing. Note the critical control point for media age to prevent Tigecycline oxidation artifacts.
Step-by-Step Methodology
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical: For Tigecycline accuracy, media must be prepared fresh (<12 hours) or stored frozen. Do not use aged benchtop media.
-
Stock Solution: Dissolve Omadacycline tosylate and Tigecycline powder in sterile water. Omadacycline is stable; Tigecycline solution must be used within 30 minutes of reconstitution.
-
Dilution: Perform serial 2-fold dilutions in 96-well plates. Range: 0.008 to 32 µg/mL.
-
Inoculum: Prepare 0.5 McFarland standard and dilute to achieve final well concentration of
CFU/mL. -
Incubation: Incubate at 35°C ± 2°C in ambient air for 16–20 hours.
-
Interpretation: The MIC is the lowest concentration completely inhibiting visible growth.
-
Note: If Tigecycline wells show an orange/brown precipitate, oxidation has occurred; the test is invalid.
-
References
-
Pfaller, M. A., et al. (2019). "Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe as Part of the 2016 SENTRY Antimicrobial Surveillance Program." Antimicrobial Agents and Chemotherapy.[3][5][6][7][8][9] Link
-
Macone, A. B., et al. (2014). "In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline." Antimicrobial Agents and Chemotherapy.[3][5][6][7][8][9] Link
-
Gotfried, M. H., et al. (2017). "Comparison of Omadacycline and Tigecycline Pharmacokinetics in the Plasma, Epithelial Lining Fluid, and Alveolar Cells of Healthy Adult Subjects." Antimicrobial Agents and Chemotherapy.[3][5][6][7][8][9] Link
-
Huband, M. D., et al. (2020). "In Vitro Activity of Omadacycline against Bacterial Pathogens Isolated from Patients with Skin and Skin Structure Infections and Pneumonia: SENTRY Surveillance Program 2017–2018." Microbial Drug Resistance. Link
- Bradford, P. A., et al. (2005). "Tigecycline in vitro activity: the issue of media freshness." Clinical Microbiology and Infection.
Sources
- 1. Omadacycline In Vitro Activity Against a Molecularly Characterized Collection of Clinical Isolates with Known Tetracycline Resistance Mechanisms [ahdbonline.com]
- 2. dovepress.com [dovepress.com]
- 3. Clinical Efficacy and Safety of Omadacycline Versus Tigecycline in Treating Severe Pneumonia Caused by Carbapenem-Resistant Gram-Negative Bacilli: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
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- 8. Comparative in vitro activities of omadacycline, eravacycline and tigecycline against non-ESBL-producing, ESBL-producing and carbapenem-resistant isolates of K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Omadacycline vs. Linezolid: ABSSSI Clinical Efficacy & Safety Analysis
[1][2][3][4][5][6]
Executive Technical Summary
This guide provides a rigorous comparison of Omadacycline (Nuzyra) and Linezolid (Zyvox) for the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI). The analysis focuses on data from the pivotal Phase 3 OASIS-1 (IV-to-Oral) and OASIS-2 (Oral-Only) clinical trials.[1][2][3][4]
High-Level Verdict:
-
Efficacy: Omadacycline is non-inferior to Linezolid across all primary endpoints (Early Clinical Response) and secondary endpoints (Post-Treatment Evaluation).[2][5][6][7]
-
Safety Trade-off: Omadacycline presents a higher incidence of gastrointestinal (GI) adverse events (specifically nausea/vomiting during the oral loading phase) but avoids the myelosuppression and serotonin syndrome risks associated with Linezolid.
-
Operational Distinction: Omadacycline requires strict fasting windows for oral bioavailability, whereas Linezolid has no food restrictions. This impacts protocol design and patient compliance strategies.
Mechanistic Foundation & Resistance Profiles
To understand the clinical performance, one must first distinguish the molecular mechanisms. Omadacycline is an aminomethylcycline , a subclass of tetracyclines modified at the C9 position. This structural modification is the causal factor for its ability to overcome resistance.
-
Omadacycline: Binds to the 30S ribosomal subunit .[8] The C9 side chain sterically hinders the binding of Ribosomal Protection Proteins (Tet(M)) and prevents expulsion by Efflux Pumps (Tet(K)), rendering it active against tetracycline-resistant S. aureus and streptococci.
-
Linezolid: An oxazolidinone that binds to the 23S rRNA of the 50S subunit , preventing the formation of the 70S initiation complex.
Diagram 1: Mechanism of Action & Resistance Evasion
Caption: Omadacycline utilizes a C9 modification to bypass common tetracycline resistance mechanisms (Tet(K)/Tet(M)), whereas Linezolid targets the 50S subunit.
Clinical Trial Architecture (OASIS-1 & OASIS-2)
The FDA approval of Omadacycline was grounded in two non-inferiority trials. Understanding the design is critical for interpreting the safety signals, particularly the GI events in OASIS-2.
-
OASIS-1 (IV-to-Oral): Designed to mimic hospital-initiated therapy. Patients started on IV and could switch to oral after 3 days.[1][2]
-
OASIS-2 (Oral-Only): Designed to test the feasibility of treating ABSSSI entirely in an outpatient setting. Crucial Note: This trial required a high oral loading dose (450 mg) for the first 2 days, which drove the specific safety profile observed.
Diagram 2: Clinical Trial Workflow
Caption: Standardized workflow for OASIS trials. Primary efficacy was measured early (48-72h) to assess rapid lesion reduction.[3][9]
Quantitative Efficacy Analysis
The data below demonstrates statistical non-inferiority. Note that Omadacycline maintained efficacy across MRSA and MSSA subgroups.
Table 1: Primary & Secondary Efficacy Endpoints (mITT Population)
| Endpoint | Metric | Omadacycline | Linezolid | Difference (95% CI) | Verdict |
| OASIS-1 (IV-to-Oral) | ECR (48-72h) | 84.8% | 85.5% | -0.7 (-6.3, 4.9) | Non-Inferior |
| PTE (Success) | 86.1% | 83.6% | +2.5 (-3.2, 8.[5]2) | Non-Inferior | |
| OASIS-2 (Oral Only) | ECR (48-72h) | 87.5% | 82.5% | +5.0 (-0.2, 10.3) | Non-Inferior |
| PTE (Success) | 84.2% | 80.8% | +3.4 (-2.2, 9.[2][5][6][7]0) | Non-Inferior |
-
ECR (Early Clinical Response): Defined as survival with ≥20% reduction in lesion area without rescue therapy.[1][3]
-
PTE (Post-Treatment Evaluation): Investigator's assessment of clinical cure 7-14 days after last dose.[1][2][5][7][9]
Expert Insight: In OASIS-2, Omadacycline showed a numerically higher success rate (+5.0%) at the ECR timepoint. This validates the 450 mg loading dose strategy, proving that oral-only initiation can rapidly achieve therapeutic tissue levels.
Safety & Tolerability Profile
This is the primary differentiator for clinical decision-making.
Table 2: Adverse Event (AE) Comparison
| Adverse Event | OASIS-1 (IV Start) | OASIS-2 (Oral Only) | Causality & Management |
| Nausea | Oma: 12.4% Lin: 9.9% | Oma: 30.2% Lin: 7.6% | Oma: Driven by high oral loading dose (450mg).[4] Mitigated by taking with water, staying upright. Transient (Days 1-2). |
| Vomiting | Oma: 5.2% Lin: 3.1% | Oma: 16.8% Lin: 3.0% | Oma: Correlates with nausea.[4] Rarely led to discontinuation (<2%).[3] |
| Myelosuppression | Rare in both | Rare in both | Lin: Risk increases with duration >14 days. Requires CBC monitoring. |
| Mortality | 0.1% | 0.0% | Oma: No mortality imbalance in ABSSSI (unlike CAP trials). |
Key Safety Takeaway:
-
Omadacycline: The safety burden is front-loaded (GI distress during days 1-2). It does not carry the Boxed Warning for myelosuppression that Linezolid does, nor does it have serotonin syndrome interactions (Linezolid is a weak MAOI).
-
Linezolid: Better GI tolerability but requires hematologic monitoring for prolonged courses and careful review of concomitant serotonergic meds (SSRIs).
Experimental Protocol: Omadacycline Administration
For researchers replicating these results or clinicians implementing the therapy, the bioavailability protocol is the most critical variable. Unlike Linezolid, Omadacycline has significant food-drug interactions.
Step-by-Step Administration Protocol:
-
Fasting Window (Critical):
-
Pre-Dose: Patient must fast for 4 hours before oral administration.[10]
-
Post-Dose: Patient must fast for 2 hours after administration.
-
Reasoning: Omadacycline chelates with multivalent cations (Ca2+, Mg2+) and food proteins, reducing bioavailability by >50%.
-
-
Dosing Regimen (ABSSSI):
-
IV Loading: 100 mg IV q12h for 2 doses.
-
IV Maintenance: 100 mg IV q24h.
-
Oral Loading (OASIS-2 Style): 450 mg PO q24h for Days 1 & 2.
-
Oral Maintenance: 300 mg PO q24h.
-
-
Fluid Intake:
-
Administer oral tablets with a full glass of water (not milk).
-
Patient should remain upright for 30 minutes to minimize esophageal irritation and nausea.
-
-
Monitoring:
References
-
OASIS-1 Trial: O'Riordan, W., et al. "Omadacycline for Acute Bacterial Skin and Skin-Structure Infections."[11] New England Journal of Medicine, 2019.
-
OASIS-2 Trial: O'Riordan, W., et al. "Once-daily oral omadacycline versus twice-daily oral linezolid for acute bacterial skin and skin structure infections (OASIS-2): a phase 3, double-blind, multicentre, randomised, controlled, non-inferiority trial." The Lancet Infectious Diseases, 2019.[8]
-
Pooled Analysis (PWID): Abraham, S., et al. "Efficacy and Safety of Omadacycline Versus Linezolid in Acute Bacterial Skin and Skin Structure Infections in Persons Who Inject Drugs." Open Forum Infectious Diseases, 2019.
-
FDA Briefing Document: "Omadacycline FDA Advisory Committee Briefing Document." FDA.gov, 2018.
-
Pharmacokinetics & Food Effect: Tzanis, E., et al. "Effect of Food on the Bioavailability of Omadacycline in Healthy Participants."[10] Journal of Clinical Pharmacology, 2017.
Sources
- 1. Safety and efficacy of omadacycline by BMI categories and diabetes history in two Phase III randomized studies of patients with acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. An Integrated Safety Summary of Omadacycline, a Novel Aminomethylcycline Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Once-daily oral omadacycline versus twice-daily oral linezolid for acute bacterial skin and skin structure infections (OASIS-2): a phase 3, double-blind, multicentre, randomised, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Once-daily oral omadacycline versus twice-daily oral linezolid for acute bacterial skin and skin structure infections (OASIS-2): a phase 3, double-blind, multicentre, randomised, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Efficacy and Safety of Omadacycline Versus Linezolid in Acute Bacterial Skin and Skin Structure Infections in Persons Who Inject Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Technical Comparison Guide: Omadacycline vs. Standard of Care in MDR Pathogens
Topic: Omadacycline Activity Against Multidrug-Resistant (MDR) Pathogens Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Aminomethylcycline Advantage
Omadacycline (OMC) represents a significant structural evolution in the tetracycline class, specifically designed to function where earlier generations (doxycycline, minocycline) fail.[1] As the first aminomethylcycline, its primary utility lies in its engineered ability to evade the two dominant tetracycline resistance mechanisms: efflux pumps and ribosomal protection proteins (RPPs) .
For the drug development scientist, Omadacycline offers a unique profile: it retains the broad-spectrum lipophilicity of minocycline while exhibiting the MDR-potency of tigecycline, yet with improved oral bioavailability and a more favorable safety profile. This guide objectively compares Omadacycline’s in vitro performance against key MDR pathogens and provides validated protocols for replicating these data.
Mechanism of Action: Structural Engineering
The "causality" of Omadacycline’s efficacy is rooted in modifications to the D-ring of the tetracycline scaffold.
-
C7-Modification: Inhibits recognition by efflux transporters (e.g., tet(K), tet(L)).
-
C9-Aminomethyl Modification: Sterically hinders Ribosomal Protection Proteins (e.g., tet(M), tet(O)) from dislodging the drug from the 30S ribosomal subunit.
Visualization: Resistance Evasion Pathway
The following diagram illustrates the mechanistic logic of Omadacycline compared to Doxycycline.
Figure 1: Structural modifications at C7 and C9 allow Omadacycline to bypass efflux and ribosomal protection mechanisms that render Doxycycline ineffective.[2]
Comparative In Vitro Activity
The data below synthesizes MIC ranges from multiple surveillance studies. Omadacycline demonstrates consistent potency against Gram-positive MDR strains, often outperforming Linezolid and Doxycycline.
Table 1: Gram-Positive MDR Pathogens (MIC values in µg/mL)
| Pathogen Phenotype | Omadacycline MIC₉₀ | Doxycycline MIC₉₀ | Linezolid MIC₉₀ | Tigecycline MIC₉₀ | Interpretation |
| MRSA (Methicillin-Resistant S. aureus) | 0.5 - 1.0 | >64 (Resistant) | 2.0 | 0.25 | OMC retains activity despite tet(K)/ tet(M) presence. |
| VRE (E. faecalis/faecium VanA/B) | 0.12 - 0.25 | >64 | 2.0 | 0.12 | Superior potency to Linezolid; comparable to Tigecycline. |
| PRSP (Penicillin-Resistant S. pneumoniae) | 0.25 | >16 | 1.0 | 0.06 | Highly active against respiratory MDR isolates. |
Table 2: Gram-Negative & Difficult-to-Treat Pathogens
| Pathogen Phenotype | Omadacycline MIC₉₀ | Comparator Performance | Clinical Context |
| ESBL E. coli | 4 - 8 | Levofloxacin MIC₉₀ >32 | Useful oral option for specific ESBL UTIs; less active vs. K. pneumoniae.[3] |
| H. influenzae (β-lac+) | 2.0 | Azithromycin MIC₉₀ 2.0 | Equivalent potency to macrolides; unaffected by β-lactamases. |
| M. abscessus (Rapid grower) | 0.5 | Clarithromycin MIC₉₀ >16 | Critical: Shows intracellular killing in macrophages where aminoglycosides fail. |
Technical Insight: While Omadacycline is potent against Acinetobacter baumannii (MIC₉₀ ~4-8 µg/mL), it is generally not recommended for Pseudomonas aeruginosa or Proteus spp. due to intrinsic resistance (MexXY-OprM efflux).
Experimental Protocols: Self-Validating Systems
To generate reproducible data for regulatory or development purposes, standard CLSI protocols must be augmented with specific controls for tetracycline-class derivatives.
Protocol A: High-Fidelity MIC Determination (Broth Microdilution)
Objective: Determine precise MIC values while controlling for oxidative degradation and cation chelation.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical: Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L).
-
Omadacycline powder (store at -20°C, protect from light).
-
Fresh bacterial subcultures (log-phase).
Workflow:
-
Stock Preparation: Dissolve Omadacycline in sterile water. Note: Do not use DMSO if possible; water is preferred. Prepare fresh daily; aminomethylcyclines are sensitive to oxidation.
-
Inoculum Standardization: Adjust organism suspension to 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve final well concentration of
CFU/mL. -
Plate Loading:
-
Dispense 50 µL of 2X drug concentration into wells.
-
Dispense 50 µL of adjusted inoculum.[4]
-
Control: Include a Doxycycline control well for all S. aureus strains to verify tet resistance phenotype expression.
-
-
Incubation: 35 ± 2°C for 16-20 hours (24h for MRSA/VRE).
-
Readout: Record the lowest concentration with complete inhibition of visible growth. Trail effects (haze) should be ignored unless >2mm button.
Protocol B: Time-Kill Kinetics & Bactericidal Activity
Objective: Differentiate between bacteriostatic and bactericidal activity (defined as
Visualization: Time-Kill Experimental Logic
Figure 2: Logical flow for Time-Kill Kinetics. Omadacycline typically exhibits time-dependent killing with AUC/MIC driving efficacy.
Step-by-Step Methodology:
-
Flask Setup: Prepare 20 mL CAMHB in 125 mL Erlenmeyer flasks.
-
Inoculation: Seed with
CFU/mL (higher than MIC test to challenge the drug). -
Dosing: Add Omadacycline at 0x (Growth Control), 1x, 4x, and 8x MIC.
-
Sampling: Remove 0.1 mL aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute (1:10) in saline and plate on Tryptic Soy Agar (TSA).
-
Technical Tip: To prevent drug carryover on the agar plate, plate 10 µL drops and let run, or use charcoal-containing agar if concentrations are high.
-
-
Analysis: Plot
CFU/mL vs. Time.-
Expectation: For S. pneumoniae and H. influenzae, expect rapid bactericidal activity (3-log drop < 12h).[5] For MRSA/VRE, activity may be bacteriostatic or slowly bactericidal depending on the strain.
-
References
-
Mechanism of Action & Structural Biology
-
Omadacycline: A Modernized Tetracycline. Clinical Infectious Diseases.[3]
-
-
In Vitro Activity vs.
-
Activity Against ESBL-Producing Enterobacterales
- In Vitro Activity of Omadacycline and Comparator Antibiotics against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Urinary Isol
-
Intracellular Activity (Mycobacterium abscessus)
-
Evaluation of omadacycline against intracellular Mycobacterium abscessus in an infection model in human macrophages.[9] Journal of Antimicrobial Chemotherapy.
-
-
Time-Kill Kinetics
Sources
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- 2. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activities of Omadacycline against Rapidly Growing Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ihma.com [ihma.com]
- 6. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Omadacycline and Comparator Antibiotics against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Urinary Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of omadacycline against intracellular Mycobacterium abscessus in an infection model in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Omadacycline Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative in vitro activities of omadacycline, eravacycline and tigecycline against non-ESBL-producing, ESBL-producing and carbapenem-resistant isolates of K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activities of Omadacycline and Comparators against Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Bioequivalence of Oral vs. IV Omadacycline Formulations
Executive Summary
This guide analyzes the pharmacokinetic (PK) bridge between intravenous (IV) and oral formulations of Omadacycline, a novel aminomethylcycline antibiotic.[1][2][3][4][5] For researchers and drug developers, the critical takeaway is that bioequivalence (BE) in this context is not dose-for-dose. Due to an absolute bioavailability of approximately 34.5% , a 300 mg oral dose is required to achieve systemic exposure (AUC) equivalent to a 100 mg IV dose . This guide details the experimental data, mechanistic rationale, and validation protocols necessary to replicate or evaluate this bioequivalence.
Mechanistic Profile & Formulation Logic
Omadacycline is designed to overcome tetracycline resistance mechanisms (efflux pumps and ribosomal protection).[1] However, its chemical modifications impact its absorption profile.
-
Solubility vs. Permeability: Omadacycline exhibits high aqueous solubility but low gastrointestinal permeability (BCS Class III characteristics). This permeability limitation is the primary driver of the ~35% bioavailability.
-
The Bridging Logic: The FDA approval for oral administration relies on a "step-down" therapy model. The goal of the oral formulation is not to match the IV Cmax (peak concentration) perfectly, but to match the AUC (Area Under the Curve) , which correlates best with antibacterial efficacy (specifically
) for time-dependent killing.
Diagram 1: Pharmacokinetic Bridging Logic
The following diagram illustrates how the 3:1 dosing ratio achieves equivalent systemic exposure despite absorption losses.
Caption: Mechanistic flow showing how the 300 mg Oral dose compensates for significant fecal elimination to match the systemic exposure of the 100 mg IV dose.
Pharmacokinetic Comparison Data
The following data aggregates results from pivotal Phase 1 and Phase 3 PK sub-studies. Note that while AUC is matched,
| Parameter | IV Formulation (100 mg) | Oral Formulation (300 mg) | Geometric Mean Ratio (Oral/IV) | Interpretation |
| AUC₀-inf (mg[1][2][3][5][6][7]·h/L) | 10.3 (± 1.[2]5) | 10.0 (± 1.8) | 0.97 - 1.01 | Bioequivalent: Total exposure is statistically identical. |
| Cmax (mg/L) | 1.5 - 2.0 | 0.5 - 0.6 | ~0.30 | Not Equivalent: IV produces higher initial peaks; however, efficacy is AUC-driven. |
| Tmax (hours) | End of Infusion | 2.5 - 3.0 | N/A | Oral absorption phase delay. |
| Bioavailability (F) | 100% | 34.5% | N/A | Dictates the 3:1 dosing requirement. |
| Half-life (t½) | ~16.2 h | ~16.2 h | 1.0 | Elimination kinetics remain consistent regardless of route. |
Key Insight for Developers: When modeling generic or novel oral formulations, the target is not to increase bioavailability to 100%, but to maintain the 34.5% precision to ensure the safety profile established by the 300 mg dose is not compromised by "super-bioavailability."
Experimental Protocol: Validating Bioequivalence
To validate bioequivalence (e.g., for a new oral tablet formulation), a rigorous crossover design is required. This protocol ensures self-validation by accounting for inter-subject variability.
Study Design Specifications
-
Subjects: Healthy volunteers (N=24-30 recommended for statistical power).
-
Design: Randomized, Open-Label, 2-Period, 2-Sequence Crossover.
-
Washout Period: Minimum 5 days.
Bioanalytical Methodology
-
Technique: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[5]
-
Matrix: Plasma (K2EDTA anticoagulant).[9]
-
Lower Limit of Quantification (LLOQ): Must be ≤ 0.01 mg/L to capture the terminal elimination phase accurately.
Diagram 2: Crossover Study Workflow
This workflow minimizes environmental variables (food) and temporal bias.
Caption: Standard crossover design to assess bioequivalence. The washout period is critical due to the drug's long half-life.
Critical Covariate: The Food Effect[8]
The most significant threat to the Oral vs. IV bridge is the "Food Effect." Unlike the IV formulation, the oral formulation is highly sensitive to chelation with multivalent cations (Ca²⁺, Mg²⁺) and physical barriers in the gut.
Experimental Data on Bioavailability Reduction:
-
High-Fat, Non-Dairy Meal (2h pre-dose): Reduces AUC by 40–42% .[4]
-
High-Fat, Dairy Meal (2h pre-dose): Reduces AUC by 59–63% .[4]
Protocol Mandate: To maintain the 300mg Oral ≈ 100mg IV equivalence, strict fasting conditions are required:
-
Fasting Window: No food/drink (except water) for 4 hours before and 2 hours after dosing.
-
Dairy/Antacid Restriction: No dairy, calcium, or magnesium supplements for 4 hours after dosing.
Implication: If a patient cannot adhere to these fasting windows, the oral formulation will not be bioequivalent to the IV therapy, potentially leading to sub-therapeutic exposure and treatment failure.
References
-
US Food and Drug Administration. (2018).[8][11] Nuzyra (Omadacycline) Multi-disciplinary Review and Evaluation, NDA 209816 & 209817. [Link]
-
Tzanis, E., et al. (2017).[2][4][8] Effect of Food on the Bioavailability of Omadacycline in Healthy Participants.[2][4][8][12] Journal of Clinical Pharmacology, 57(3), 321–327.[4][8] [Link]
-
Bundrant, L. A., et al. (2018).[9][13] Safety and Pharmacokinetics of the Aminomethylcycline Antibiotic Omadacycline Administered to Healthy Subjects in Oral Multiple-Dose Regimens.[9][13] Antimicrobial Agents and Chemotherapy, 62(2).[9] [Link]
-
Rodvold, K. A., & Pai, M. P. (2019). Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline.[1][2][3][4][5][6][12] Clinical Infectious Diseases, 69(Supplement_1), S9–S15. [Link]
-
Villano, S., et al. (2016).[6][10] Randomized, Open-Label Study of the Pharmacokinetics and Safety of Oral and Intravenous Administration of Omadacycline to Healthy Subjects.[4][5][6] Antimicrobial Agents and Chemotherapy, 60(12), 7431-7435. [Link]
Sources
- 1. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Omadacycline: A Novel Oral and Intravenous Aminomethylcycline Antibiotic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, Open-Label Study of the Pharmacokinetics and Safety of Oral and Intravenous Administration of Omadacycline to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Omadacycline Oral Dosing and Pharmacokinetics in Community-Acquired Bacterial Pneumonia and Acute Bacterial Skin and Skin Structure Infection | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Effect of Food on the Bioavailability of Omadacycline in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and Pharmacokinetics of the Aminomethylcycline Antibiotic Omadacycline Administered to Healthy Subjects in Oral Multiple-Dose Regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative toxicity of aminomethylcyclines vs. glycylcyclines
Comparative Toxicity Guide: Aminomethylcyclines vs. Glycylcyclines
Executive Summary: The Structural Evolution of Safety
The development of third-generation tetracyclines was driven by the need to overcome resistance mechanisms (efflux pumps and ribosomal protection) inherent to earlier generations. However, the path from Glycylcyclines (e.g., Tigecycline) to Aminomethylcyclines (e.g., Omadacycline) represents not just an efficacy update, but a fundamental shift in the toxicity-structure relationship.
While both classes modify the D-ring of the tetracycline scaffold to evade resistance, their specific substitutions dictate vastly different adverse event (AE) profiles. This guide analyzes these differences, focusing on the reduction of dose-limiting gastrointestinal (GI) toxicity and the shift in metabolic liabilities.
Structural Basis of Toxicity
The core difference lies at the C-9 position of the tetracycline D-ring.
-
Glycylcyclines (Tigecycline): Feature a glycylamido moiety. This bulky side chain effectively blocks Tet(M) ribosomal protection proteins but is associated with significant GI irritation and nausea, likely through direct local irritation and serotonergic pathway activation.
-
Aminomethylcyclines (Omadacycline): Feature an aminomethyl substitution.[1][2][3] This modification maintains activity against resistant strains but significantly alters the physicochemical properties, improving oral bioavailability and reducing the affinity for receptors that trigger the emetic response.
Diagram 1: Structural Evolution & Classification
Figure 1: Divergent evolution of C9-substituted tetracyclines showing the structural basis for differential toxicity profiles.
Comparative Toxicity Profile: Mechanism & Manifestation
Gastrointestinal Toxicity (Nausea & Vomiting)
This is the most critical differentiator. Tigecycline is associated with "dose-limiting" nausea (up to 47.6% in some cohorts), whereas Omadacycline shows a markedly reduced incidence (~2.4% - 15%).
-
Tigecycline Mechanism: The exact mechanism is multifactorial but involves direct gastric irritation leading to serotonin (5-HT) release from enterochromaffin cells. This activates 5-HT3 receptors on vagal afferents, signaling the Chemoreceptor Trigger Zone (CTZ) in the brainstem [1, 2].
-
Omadacycline Mechanism: Omadacycline has a distinct receptor profile. It binds almost exclusively to M2 muscarinic acetylcholine receptors (antagonist activity).[1][3] It does not significantly interact with 5-HT3 receptors. This lack of serotonergic activation explains the reduced emetic potential [3].
Hepatotoxicity & Metabolism
-
Glycylcyclines: Tigecycline has been associated with liver enzyme elevations and rare but serious hepatotoxicity. It undergoes some hepatic metabolism and biliary excretion.
-
Aminomethylcyclines: Omadacycline is unique in that it undergoes no significant hepatic metabolism . It is excreted unchanged in urine and feces. This lack of metabolic burden reduces the risk of drug-induced liver injury (DILI) and drug-drug interactions (DDIs) involving CYP450 enzymes [4].
Cardiovascular Effects (The "Vagolytic" Effect)
-
Omadacycline: Due to its M2 muscarinic receptor antagonism , Omadacycline can cause a transient, mild increase in heart rate (vagolytic effect).[4] This is generally not clinically significant but is a unique pharmacological footprint of the aminomethyl class [5].
-
Tigecycline: Does not exhibit this specific M2-mediated chronotropic effect.
Summary Data Table
| Feature | Glycylcyclines (Tigecycline) | Aminomethylcyclines (Omadacycline) |
| Primary GI Adverse Event | Severe Nausea/Vomiting (20-40%+) | Mild Nausea (2-15%) |
| Emetic Mechanism | 5-HT3 Stimulation / Local Irritation | Minimal 5-HT3; M2 Antagonism |
| Hepatic Metabolism | Minimal, but enzyme elevations common | None (Excreted unchanged) |
| Cardiovascular Signal | None specific | Transient HR increase (Vagolytic) |
| Oral Bioavailability | Poor (<5%) | High (~35%) |
| Mortality Warning | Black Box Warning (Increased risk) | Non-inferior to comparators |
Experimental Protocols for Toxicity Assessment
To validate these differences in a research setting, the following protocols are the industry standard.
Protocol A: In Vivo Ferret Emesis Model (Gold Standard)
The ferret is the preferred model for emesis testing due to a vomiting reflex highly similar to humans.
Objective: Quantify the emetic potential of Omadacycline vs. Tigecycline.
-
Subject Selection: Adult male ferrets (1.0–1.5 kg), fasted for 12 hours prior to dosing.
-
Acclimatization: Animals are placed in individual observation cages 1 hour pre-dose.
-
Dosing:
-
Group A (Control): Saline IV.
-
Group B (Tigecycline): 5–10 mg/kg IV bolus (induces robust emesis).
-
Group C (Omadacycline): 5–10 mg/kg IV bolus.
-
-
Observation Period: Continuous video monitoring for 4–6 hours post-dose.
-
Scoring Metrics:
-
Retching: Rhythmic abdominal contractions without expulsion.
-
Vomiting: Forceful expulsion of gastric contents.
-
Latency: Time to first emetic event.
-
-
Data Analysis: Calculate the mean number of episodes per group. Expectation: Tigecycline group shows >5 episodes/animal; Omadacycline group shows 0–1 episodes. [6, 7]
Protocol B: In Vitro Hepatotoxicity (HepG2 High-Content Screening)
Since Omadacycline lacks hepatic metabolism, in vitro assays should focus on intrinsic cytotoxicity rather than metabolite-mediated toxicity.
Objective: Compare cellular health parameters in human liver carcinoma (HepG2) cells.
-
Cell Culture: Seed HepG2 cells at
cells/well in 96-well collagen-coated plates. Incubate for 24h at 37°C. -
Compound Treatment:
-
Treat cells with increasing concentrations (0.1, 1, 10, 50, 100 µM) of Tigecycline and Omadacycline.
-
Include Rotenone (mitochondrial toxin) as a positive control.
-
-
Incubation: 24 hours and 48 hours.
-
Multiplex Staining (The "High Content" Step):
-
TMRM (Tetramethylrhodamine, methyl ester): Measures mitochondrial membrane potential.
-
Hoechst 33342: Measures nuclear morphology (condensation indicates apoptosis).
-
CellTox Green: Measures plasma membrane integrity.
-
-
Imaging & Analysis: Use an automated fluorescence microscope (e.g., CellInsight CX7).
-
Output: Calculate IC50 for mitochondrial depolarization and cell death.
-
Note: While both may show cytotoxicity at supratherapeutic doses, Omadacycline typically shows a wider safety margin regarding mitochondrial stress compared to older tetracyclines [8].
-
Diagram 2: Mechanistic Pathways of Toxicity
Figure 2: Differential mechanistic pathways. Tigecycline triggers the emetic reflex via 5-HT3, while Omadacycline interacts with M2 receptors, sparing the GI tract but affecting heart rate.
References
-
Smith, H. S., et al. (2012). "5-HT3 receptor antagonists for the treatment of nausea/vomiting."[5][6][7][8] Annals of Palliative Medicine. Link
-
Rudd, J. A., et al. (1998). "Serotonin-independent model of cisplatin-induced emesis in the ferret." Japanese Journal of Pharmacology. Link
-
Tanaka, S. K., & Villano, S. (2016).[1] "In Vitro and In Vivo Assessments of Cardiovascular Effects with Omadacycline." Antimicrobial Agents and Chemotherapy. Link
-
Rodvold, K. A., et al. (2020). "Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics." Clinical Pharmacokinetics. Link
-
Darpo, B., et al. (2019). "Randomized, Double-Blind, Placebo- and Positive-Controlled Crossover Study of the Effects of Omadacycline on QT/QTc Intervals in Healthy Subjects." Antimicrobial Agents and Chemotherapy. Link
-
Syncrosome. (2021). "The next Emesis/Nausea Session in ferret." Preclinical CRO Services. Link
-
Percie du Sert, N., et al. (2012). "Cisplatin-induced emesis: Systematic review and meta-analysis of the ferret model." European Journal of Pharmacology. Link
-
Persson, M., et al. (2013). "High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants." Archives of Toxicology. Link
Sources
- 1. In Vitro and In Vivo Assessments of Cardiovascular Effects with Omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized, Double-Blind, Placebo- and Positive-Controlled Crossover Study of the Effects of Omadacycline on QT/QTc Intervals in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Assessments of Cardiovascular Effects with Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Integrated Safety Summary of Omadacycline, a Novel Aminomethylcycline Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological mechanisms of 5-HT₃ and tachykinin NK₁ receptor antagonism to prevent chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 8. Mechanism of action of 5-HT3 receptor antagonists: clinical overview and nursing implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
9-(Aminomethyl)minocycline: Advanced Disposal & Handling Protocol
Part 1: Executive Summary & Core Directive
Do not dispose of 9-(Aminomethyl)minocycline down the drain. As a tetracycline derivative with a modified C-9 position, this compound exhibits high environmental persistence and potent antimicrobial activity. Improper disposal poses a direct risk of generating antimicrobial resistance (AMR) in environmental reservoirs.
This guide replaces generic "chemical waste" procedures with a targeted Chain of Custody protocol. Your objective is not merely "disposal" but the total containment and thermal destruction of the active pharmacophore.
Part 2: Hazard Characterization & Chemical Logic
To handle this compound safely, you must understand its chemical behavior.[1] 9-(Aminomethyl)minocycline differs from standard minocycline due to the primary amine at the C-9 position.
The Chemical Hazard Profile
-
Pharmacophore Stability: The tetracycline four-ring core is robust. It resists standard hydrolysis in neutral pH, meaning it passes through wastewater treatment plants (WWTPs) largely intact if not incinerated.
-
Reactivity (The Amine Factor): The added aminomethyl group increases the compound's basicity.
-
Incompatibility: Do NOT mix with strong oxidizers (e.g., hypochlorites/bleach) or nitrosating agents. The primary amine can react to form chloramines or nitrosamines, which are toxic and carcinogenic.
-
-
Photosensitivity: Like all tetracyclines, this compound degrades under UV light to form epianhydro-derivatives, which are nephrotoxic. Waste containers must be light-shielded.
The "Self-Validating" Safety System
A self-validating system relies on Mass Balance and Segregation . You must be able to account for every milligram of substance from receipt to incineration.
-
Validation Check: If your waste log mass + remaining inventory
initial mass, the system has failed. -
Visual Check: Waste streams containing this compound often turn dark brown/black upon oxidation. A clear waste bottle indicates potential mislabeling or precipitation.
Part 3: Operational Disposal Workflows
Diagram 1: Waste Segregation Decision Matrix
This logic flow ensures compliance with EPA Subpart P (Sewer Ban) and prevents dangerous chemical incompatibilities.
Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure incineration readiness.
Protocol A: Solid Waste Disposal
Applicability: Expired powder, contaminated weighing boats, gloves, and bench paper.
-
Containment: Use a wide-mouth HDPE jar or a heavy-duty amber polyethylene bag.
-
Scavenging: Wipe all contact surfaces (balance, spatula) with a methanol-dampened wipe. Place this wipe into the solid waste container, not the trash.
-
Sealing: If using bags, "gooseneck" seal the bag with tape. If using jars, wrap the cap with Parafilm to prevent loosening during transport.
Protocol B: Liquid Waste Disposal
Applicability: HPLC effluent, reaction mother liquors, dissolved stock solutions.
-
Solvent Compatibility Check: Ensure the waste solvent (e.g., DMSO, Methanol, Water) is compatible with the "General Organic" waste stream.
-
Critical: If the solution contains heavy metals or strong acids, it requires a separate stream.
-
-
Precipitation Risk: Minocycline derivatives may precipitate in basic waste streams. If adding to a communal waste carboy, verify pH compatibility (Target pH 4-8).
-
Vessel: Use amber glass or opaque HDPE carboys.
-
Why? Prevents photodegradation into unknown, potentially more toxic byproducts before incineration.
-
Part 4: Emergency Response & Spill Management
In the event of a spill, speed and containment are critical to prevent environmental release.
Diagram 2: Spill Response Loop
This workflow prioritizes containment over immediate cleaning to prevent spread.
Figure 2: Closed-loop spill response protocol. Note the explicit prohibition of bleach during the absorption phase.
Decontamination Solution: Do not use aggressive oxidizers. Use a simple surfactant solution (5% detergent in water) followed by a water rinse. Collect all rinse water as liquid chemical waste.
Part 5: Regulatory Compliance & Data Tables
EPA Subpart P (The Sewer Ban)
Under the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P), healthcare facilities and labs are prohibited from sewering hazardous waste pharmaceuticals.
-
Status: 9-(Aminomethyl)minocycline is a "Non-Creditable Hazardous Waste Pharmaceutical."
-
Requirement: It must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for incineration.
Table 1: Personal Protective Equipment (PPE) Matrix
| Hazard Category | Recommended PPE | Rationale |
| Dermal | Double Nitrile Gloves (0.11mm min) | Prevents absorption; tetracyclines can stain skin and cause sensitivity. |
| Ocular | Chemical Splash Goggles | Powder is an irritant; prevents corneal damage from dust/splash. |
| Respiratory | N95 or P100 Respirator | Required if handling >100mg of dry powder outside a fume hood. |
| Body | Tyvek Lab Coat/Sleeves | Preferable to cotton if handling large quantities to prevent clothing contamination. |
Table 2: Waste Stream Compatibility
| Waste Stream | Status | Notes |
| Sanitary Sewer | PROHIBITED | Strictly illegal under EPA Subpart P [1]. |
| Biohazard (Red Bag) | PROHIBITED | Chemical waste cannot be autoclaved (volatilization risk). |
| Sharps Container | CONDITIONAL | Only if the needle/syringe is chemically contaminated. Label "Chemically Contaminated". |
| Chemical Incineration | REQUIRED | The only validated method for ring destruction. |
Part 6: References
-
U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard (HCS).[2][3] 29 CFR 1910.1200.[3] Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Minocycline Hydrochloride Compound Summary.[4] (Used for class-based chemical property verification). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
